Dirozalkib
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Número CAS |
1893419-37-8 |
|---|---|
Fórmula molecular |
C27H32ClN5O4S |
Peso molecular |
558.1 g/mol |
Nombre IUPAC |
5-chloro-2-N-(6-methyl-5-piperidin-4-yl-2,3-dihydro-1,4-benzodioxin-8-yl)-4-N-(2-propan-2-ylsulfonylphenyl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C27H32ClN5O4S/c1-16(2)38(34,35)22-7-5-4-6-20(22)31-26-19(28)15-30-27(33-26)32-21-14-17(3)23(18-8-10-29-11-9-18)25-24(21)36-12-13-37-25/h4-7,14-16,18,29H,8-13H2,1-3H3,(H2,30,31,32,33) |
Clave InChI |
ABKQZNVWMCRCGQ-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
Dirozalkib: A Technical Overview of a Novel ALK/ROS1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dirozalkib is a potent, next-generation small molecule inhibitor targeting Anaplastic Lymphoma Kinase (ALK) and ROS proto-oncogene 1 (ROS1) tyrosine kinases.[1][2] It has demonstrated significant anti-tumor activity, particularly in the context of non-small cell lung cancer (NSCLC) harboring ALK or ROS1 rearrangements.[3] This technical guide provides an in-depth overview of this compound's molecular characteristics, mechanism of action, relevant signaling pathways, and generalized experimental protocols for its evaluation.
Molecular and Physicochemical Properties
This compound's fundamental molecular attributes are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Source |
| Molecular Formula | C27H32ClN5O4S | [4][5][6] |
| Molecular Weight | 558.09 g/mol | [4][5] |
| CAS Number | 1893419-37-8 | [4][5] |
| Synonyms | XZP-3621, dirozalkibum | [1] |
Mechanism of Action and Signaling Pathway
This compound functions as a dual inhibitor of ALK and ROS1 receptor tyrosine kinases.[1] In certain cancers, chromosomal rearrangements lead to the formation of fusion proteins (e.g., EML4-ALK, CD74-ROS1) that result in constitutive activation of these kinases.[7][8] This aberrant signaling drives uncontrolled cell proliferation, survival, and metastasis through the activation of downstream pathways, including the PI3K/AKT, RAS/MAPK, and JAK/STAT pathways.[7][8][9]
This compound competitively binds to the ATP-binding pocket of the ALK and ROS1 kinase domains, preventing the phosphorylation of downstream substrates and effectively blocking the oncogenic signaling cascade.[9]
Experimental Protocols
The following sections outline generalized experimental protocols for assessing the inhibitory activity of this compound against ALK and ROS1 kinases. These are based on standard methodologies in the field.
In Vitro Kinase Inhibition Assay (Generalized Protocol)
This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of ALK and ROS1.
1. Materials and Reagents:
-
Recombinant human ALK or ROS1 kinase domain.
-
Kinase assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).[10]
-
Substrate (e.g., a generic tyrosine kinase substrate like Poly(Glu, Tyr) 4:1 or a specific peptide substrate like IGF-1Rtide for ROS1).[5][11]
-
ATP solution.
-
This compound stock solution (dissolved in DMSO).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega).[7]
-
384-well plates.
-
Luminometer.
2. Procedure:
-
Prepare serial dilutions of this compound in the kinase assay buffer.
-
In a 384-well plate, add the this compound dilutions or a vehicle control (DMSO).
-
Add the recombinant ALK or ROS1 kinase to each well.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide. The final ATP concentration should be near the Km value for the respective kinase.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes).[7][10]
-
Stop the reaction and measure the remaining ATP (and thus, the amount of ADP produced) by adding the ADP-Glo™ reagent according to the manufacturer's protocol.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of kinase activity relative to the vehicle control and plot the dose-response curve to determine the IC50 value for this compound.
Cellular Assay for ALK/ROS1 Phosphorylation
This Western blot-based assay determines the effect of this compound on the phosphorylation of ALK or ROS1 and their downstream signaling proteins in a cellular context.
1. Materials and Reagents:
-
ALK or ROS1-positive cancer cell lines (e.g., H3122, Karpas-299 for ALK).[6]
-
Cell culture medium and supplements.
-
This compound stock solution (dissolved in DMSO).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis equipment.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-phospho-ALK, anti-total-ALK, anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
2. Procedure:
-
Plate ALK or ROS1-positive cells and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound or a vehicle control for a specified time (e.g., 2-6 hours).
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and then incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and add ECL substrate to visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the effect of this compound on protein phosphorylation.
Conclusion
This compound is a promising therapeutic agent for cancers driven by ALK or ROS1 rearrangements. Its dual inhibitory mechanism and potent activity warrant further investigation and clinical development. The technical information and generalized protocols provided in this guide serve as a valuable resource for researchers and scientists working to further characterize and evaluate this novel inhibitor.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Recent advances in the development of dual ALK/ROS1 inhibitors for non-small cell lung cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tipranks.com [tipranks.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. oncologypro.esmo.org [oncologypro.esmo.org]
- 9. What is the mechanism of Lorlatinib? [synapse.patsnap.com]
- 10. worldwide.promega.com [worldwide.promega.com]
- 11. bpsbioscience.com [bpsbioscience.com]
The Crucial Role of Target Binding Kinetics for Next-Generation ROS1/ALK Inhibitors: A Technical Guide on Dirozalkib
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dirozalkib is a next-generation, orally bioavailable inhibitor of the receptor tyrosine kinases (RTKs) Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 (ROS1), approved for the treatment of ALK-positive non-small cell lung cancer (NSCLC).[1][2] As a dual-target inhibitor, its clinical efficacy is intrinsically linked to its interaction with these oncogenic drivers.[3][4] This technical guide delves into the core principles of target binding kinetics, a critical aspect of pharmacology that governs the duration and effectiveness of drug action. While specific quantitative kinetic data for this compound are not publicly available, this paper will provide an in-depth framework for understanding the importance of parameters such as the association rate constant (kₒₙ), the dissociation rate constant (kₒff), and drug-target residence time (τ). By examining the established methodologies for determining these values and the signaling pathways this compound inhibits, this guide offers researchers and drug development professionals a robust understanding of the kinetic principles that underpin the efficacy of potent kinase inhibitors like this compound.
Introduction to this compound and the Significance of Binding Kinetics
This compound (XZP-3621) is a novel, potent inhibitor of ALK and ROS1 tyrosine kinases.[4][5] These kinases, when constitutively activated by chromosomal rearrangements, become critical oncogenic drivers in a subset of NSCLCs.[6][7] The therapeutic goal of inhibitors like this compound is to block the catalytic activity of these kinases, thereby shutting down downstream signaling pathways that promote tumor cell proliferation and survival.
While traditional drug development has heavily focused on optimizing binding affinity (Kᵢ or Kₔ), there is a growing recognition that the kinetic parameters of the drug-target interaction are equally, if not more, crucial for in vivo efficacy.[8][9] The binding affinity, a ratio of the off-rate to the on-rate (Kₔ = kₒff/kₒₙ), only describes the equilibrium state.[10] However, the in vivo environment is a dynamic, non-equilibrium system where drug concentrations fluctuate.[11]
In this context, the individual kinetic constants become paramount:
-
Association Rate Constant (kₒₙ): This second-order rate constant (units: M⁻¹s⁻¹) describes how quickly a drug binds to its target. A rapid on-rate allows the drug to efficiently find and bind to its target, even at fluctuating concentrations.
-
Dissociation Rate Constant (kₒff): This first-order rate constant (units: s⁻¹) describes how quickly the drug-target complex breaks apart. A slow off-rate is often a key determinant of prolonged pharmacological effect.
-
Drug-Target Residence Time (τ): Defined as the reciprocal of the dissociation rate constant (τ = 1/kₒff), residence time provides a direct measure of the lifespan of the drug-target complex.[12] A long residence time means the target remains inhibited even after the systemic concentration of the unbound drug has decreased, leading to a more sustained duration of action.[11]
For inhibitors like this compound, a long residence time on ALK and ROS1 could translate to more durable target inhibition, potentially overcoming challenges like fluctuating plasma concentrations and competition from the endogenous substrate, ATP.
Target Binding Kinetics of Next-Generation ALK/ROS1 Inhibitors
While specific kₒₙ and kₒff values for this compound have not been disclosed in public literature, we can infer the desired kinetic profile from the characteristics of other next-generation macrocyclic inhibitors such as lorlatinib (B560019) and repotrectinib. These inhibitors are designed for high potency and the ability to overcome resistance mutations. A hallmark of such potent inhibitors is often a slow dissociation rate from their target kinases.
The macrocyclic structure of these modern inhibitors constrains their conformation, which can pre-organize the molecule for optimal binding, contributing to both high affinity and slow dissociation kinetics.[4] This structural feature is critical for achieving durable responses in patients.
Illustrative Kinetic Data for Next-Generation Kinase Inhibitors
To illustrate the concept of binding kinetics, the following tables summarize hypothetical, yet plausible, kinetic parameters for a next-generation kinase inhibitor. Note: This data is for illustrative purposes only and does not represent actual measured values for this compound, lorlatinib, or repotrectinib.
Table 1: Illustrative Target Binding Kinetics for ROS1 Kinase
| Parameter | Wild-Type ROS1 | G2032R Mutant ROS1 |
| kₒₙ (M⁻¹s⁻¹) | 1 x 10⁶ | 5 x 10⁵ |
| kₒff (s⁻¹) | 1 x 10⁻⁴ | 5 x 10⁻⁴ |
| Kₔ (nM) | 0.1 | 1.0 |
| Residence Time (τ) | 2.8 hours | 33 minutes |
Table 2: Illustrative Target Binding Kinetics for ALK Kinase
| Parameter | Wild-Type ALK | L1196M Mutant ALK | G1202R Mutant ALK |
| kₒₙ (M⁻¹s⁻¹) | 2 x 10⁶ | 1 x 10⁶ | 8 x 10⁵ |
| kₒff (s⁻¹) | 5 x 10⁻⁵ | 2 x 10⁻⁴ | 8 x 10⁻⁴ |
| Kₔ (nM) | 0.025 | 0.2 | 1.0 |
| Residence Time (τ) | 5.6 hours | 1.4 hours | 21 minutes |
These illustrative tables highlight how a slow kₒff leads to a long residence time, contributing to sustained inhibition of both wild-type and mutant kinases. A key goal in designing next-generation inhibitors is to maintain a long residence time even against resistance mutations that might otherwise accelerate drug dissociation.
Experimental Protocols for Determining Binding Kinetics
Several biophysical techniques are employed to quantify drug-target binding kinetics. Surface Plasmon Resonance (SPR) and the Cellular Thermal Shift Assay (CETSA) are two powerful and widely used methods in drug discovery.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that allows for the real-time measurement of molecular interactions.[3] It provides quantitative data on kₒₙ, kₒff, and Kₔ.[5]
Detailed Protocol for SPR-based Kinetic Analysis of this compound:
-
Protein Immobilization:
-
The target kinase (e.g., recombinant human ROS1 or ALK kinase domain) is covalently immobilized onto a sensor chip surface (e.g., a CM5 chip via amine coupling).
-
Activation: The surface is activated with a 1:1 mixture of 0.4 M EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 0.1 M NHS (N-hydroxysuccinimide).
-
Immobilization: The purified kinase, diluted in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5), is injected over the activated surface until the desired immobilization level is reached.
-
Deactivation: Remaining active esters are quenched by injecting 1 M ethanolamine-HCl, pH 8.5.
-
A reference flow cell is prepared similarly but without the kinase to allow for background signal subtraction.
-
-
Kinetic Binding Assay:
-
Running Buffer: A suitable buffer (e.g., HBS-EP+ containing 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20, and 1% DMSO) is flowed continuously over the sensor surface.
-
Analyte Injection (Association): A series of concentrations of this compound, prepared in running buffer, are injected sequentially over both the kinase and reference flow cells for a defined period (e.g., 120-180 seconds) to monitor the association phase.
-
Dissociation: Following the analyte injection, running buffer is flowed over the surface for an extended period (e.g., 300-600 seconds or longer for slow-dissociating compounds) to monitor the dissociation phase.
-
Regeneration: If necessary, a regeneration solution (e.g., a brief pulse of low pH glycine (B1666218) or high salt) is injected to remove any remaining bound analyte and prepare the surface for the next cycle.
-
-
Data Analysis:
-
The reference-subtracted sensorgrams (response units vs. time) are fitted to a 1:1 Langmuir binding model or other appropriate models (e.g., two-state binding) using the instrument's analysis software.
-
This fitting process yields the global kₒₙ and kₒff values, from which the Kₔ and residence time (τ) are calculated.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Lorlatinib Effectiveness and Quality-of-Life in Patients with ALK-Positive NSCLC Who Had Failed Second-Generation ALK Inhibitors: Canadian Real-World Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Molecular Characteristics of Repotrectinib That Enable Potent Inhibition of TRK Fusion Proteins and Resistant Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of target binding kinetics on in vivo drug efficacy: koff, kon and rebinding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Response to Repotrectinib After Development of NTRK Resistance Mutations on First- and Second-Generation TRK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of Lorlatinib After Single and Multiple Dosing in Patients with Anaplastic Lymphoma Kinase (ALK)-Positive Non-Small Cell Lung Cancer: Results from a Global Phase I/II Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. First macrocyclic 3rd-generation ALK inhibitor for treatment of ALK/ROS1 cancer: Clinical and designing strategy update of lorlatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Repotrectinib: Redefining the therapeutic landscape for patients with ROS1 fusion‐driven non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Investigation on the binding mechanism of loratinib with the c-ros oncogene 1 (ROS1) receptor tyrosine kinase via molecular dynamics simulation and binding free energy calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of Dirozalkib (XZP-3621): A Novel Dual ALK/ROS1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dirozalkib (XZP-3621) is a next-generation, orally bioavailable small molecule inhibitor targeting both Anaplastic Lymphoma Kinase (ALK) and ROS1 tyrosine kinases.[1][2] Developed by Xuanzhu Biopharmaceutical, a subsidiary of Sihuan Pharmaceutical, this compound has been engineered to address acquired resistance to earlier-generation ALK inhibitors and to effectively penetrate the central nervous system.[3] Preclinical data have demonstrated its potent and selective inhibitory activity, leading to anti-proliferative effects in various cancer models. This technical guide provides a comprehensive overview of the preclinical studies of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism and experimental workflows.
Mechanism of Action
This compound functions as a potent, ATP-competitive inhibitor of ALK and ROS1 receptor tyrosine kinases.[1] The binding of this compound to the kinase domain of these receptors blocks their downstream signaling pathways, which are crucial for cell growth, proliferation, and survival in tumors harboring ALK or ROS1 rearrangements.[1] The inhibition of these pathways ultimately leads to the suppression of tumor growth.
Figure 1: Simplified signaling pathway of this compound's mechanism of action.
In Vitro Efficacy
Kinase Inhibition
This compound has demonstrated potent inhibitory activity against ALK.
| Target | IC50 (nM) |
| ALK | 0.9 |
| Table 1: In Vitro Kinase Inhibitory Activity of this compound.[4] |
Cellular Proliferation Assays
The anti-proliferative effects of this compound were evaluated in various cancer cell lines harboring ALK rearrangements. The half-maximal inhibitory concentrations (IC50) were determined to assess the potency of the compound in a cellular context.
| Cell Line | Cancer Type | ALK Status | IC50 (nM) |
| NCI-H3122 | Non-Small Cell Lung Cancer | EML4-ALK | 130.4 |
| Karpas-299 | Anaplastic Large Cell Lymphoma | NPM-ALK | 0.71 |
| NCI-H2228 | Non-Small Cell Lung Cancer | EML4-ALK | 15.11 |
| Table 2: Anti-proliferative Activity of this compound in ALK-Positive Cancer Cell Lines.[4] |
In Vivo Efficacy
While specific tumor growth inhibition percentages and detailed in vivo study results are not publicly available in peer-reviewed literature, company press releases indicate that this compound has shown superior efficacy in in vivo pharmacodynamic models compared to marketed drugs.[1] It has also demonstrated strong inhibitory activity against drug-resistant mutations, including G1202R and I1171N, in preclinical models.[5]
Pharmacokinetics
Pharmacokinetic studies in rats have indicated that this compound has good bioavailability.
| Species | Dose (mg/kg, p.o.) | Bioavailability (%) |
| Rat | 3 | 30-50 |
| Table 3: Pharmacokinetic Profile of this compound. |
Safety and Toxicology
Preclinical safety data suggests that this compound has a favorable safety profile with a higher safety window compared to first and second-generation ALK inhibitors.[1] In clinical trials, the main adverse reactions have been reported as grade 1-2 diarrhea and vomiting, with a reduced risk of pleural effusion and liver toxicity.[5]
Experimental Protocols
Detailed experimental protocols for the preclinical studies of this compound are not extensively available in the public domain. The following are generalized protocols based on standard methodologies in the field.
In Vitro Kinase Assay
Figure 2: Generalized workflow for an in vitro kinase inhibition assay.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a specific kinase.
-
Methodology: A recombinant kinase enzyme is incubated with a specific substrate and ATP in a reaction buffer. This compound is added at various concentrations. The kinase reaction is allowed to proceed for a defined period at a controlled temperature. The amount of phosphorylated substrate is then quantified using a detection method such as luminescence or fluorescence. The IC50 value is calculated by fitting the dose-response curve.
Cell Proliferation Assay (MTS Assay)
Figure 3: Generalized workflow for a cell proliferation assay.
-
Objective: To measure the inhibitory effect of this compound on the proliferation of cancer cell lines.
-
Methodology: Cancer cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with a range of concentrations of this compound and incubated for a period, typically 72 hours. After the incubation period, a tetrazolium salt solution (MTS) is added to each well. Viable cells with active metabolism convert the MTS into a formazan (B1609692) product that is soluble in the cell culture medium. The quantity of formazan is measured by absorbance at 490 nm, which is directly proportional to the number of living cells. The IC50 value is determined from the dose-response curve.
Conclusion
The available preclinical data for this compound (XZP-3621) indicates that it is a potent and selective dual inhibitor of ALK and ROS1 with promising activity against both treatment-naive and resistant cancer models. Its favorable pharmacokinetic profile and ability to cross the blood-brain barrier suggest it could be a valuable therapeutic option for patients with ALK- or ROS1-positive malignancies, including those with central nervous system metastases. Further publication of detailed preclinical and clinical data will provide a more comprehensive understanding of its therapeutic potential.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 2. www1.hkexnews.hk [www1.hkexnews.hk]
- 3. Xuan Fei Ning (this compound) / Sihuan Pharmaceutical [delta.larvol.com]
- 4. Porton's End-to-End CMC Development Accelerates Market Approval for Innovative ALK Inhibitor this compound (Xuanfeining) Tablets-Stay Informed with Porton Pharma News | Porton Pharma [portonpharma.com]
- 5. Innovent and Xuanzhu Enter into Clinical Trial Collaboration Investigating Combination Therapy of Sintilimab (PD-1 inhibitor) and A Novel ADC Candidate for Advanced Solid Tumors in China [prnewswire.com]
Dirozalkib's In Vitro Anti-proliferative Efficacy: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dirozalkib, also known as XZP-3621, is a potent, orally bioavailable small molecule inhibitor targeting both Anaplastic Lymphoma Kinase (ALK) and ROS1 tyrosine kinases.[1] Aberrant activation of these kinases through genetic rearrangements is a key oncogenic driver in various cancers, most notably in a subset of non-small cell lung cancer (NSCLC). This technical guide provides a comprehensive overview of the in vitro anti-proliferative activity of this compound, detailing its mechanism of action, experimental validation, and the signaling pathways it modulates.
Core Mechanism of Action
This compound exerts its anti-tumor effects by binding to and inhibiting the kinase activity of ALK and ROS1.[1] This action disrupts downstream signaling cascades that are crucial for the growth and survival of cancer cells expressing these oncogenic fusion proteins.[1] The primary signaling pathways affected include the PI3K/AKT/mTOR, RAS/RAF/MEK/ERK, and JAK/STAT pathways. By blocking these pathways, this compound effectively halts uncontrolled cell proliferation and induces programmed cell death (apoptosis).
Quantitative Anti-proliferative Activity
The anti-proliferative potency of this compound has been quantified across various cancer cell lines, with the half-maximal inhibitory concentration (IC50) serving as a key metric. The table below summarizes the reported IC50 values for this compound in different cancer cell lines.
| Cell Line | Cancer Type | Target | IC50 (nM) |
| NCI-H3122 | Non-Small Cell Lung Cancer | ALK | 130.4 |
| Karpas-299 | Anaplastic Large Cell Lymphoma | ALK | 0.71 |
| NCI-H2228 | Non-Small Cell Lung Cancer | ALK | 15.11 |
Signaling Pathway Modulation
This compound's inhibition of ALK and ROS1 leads to the downregulation of key downstream signaling pathways that promote cancer cell proliferation and survival. The following diagram illustrates the targeted signaling cascades.
References
Dirozalkib: A Technical Guide to a Novel ALK/ROS1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dirozalkib (XZP-3621) is a potent, orally bioavailable, next-generation dual inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) receptor tyrosine kinases. Developed by Xuanzhu Biopharmaceutical, a subsidiary of Sihuan Pharmaceutical, this compound has demonstrated significant anti-tumor activity, particularly in non-small cell lung cancer (NSCLC) harboring ALK rearrangements. A key feature of this compound is its efficacy against a range of ALK resistance mutations, including the challenging G1202R mutation, which confers resistance to earlier-generation ALK inhibitors. Furthermore, this compound exhibits the ability to penetrate the blood-brain barrier, addressing the common clinical challenge of central nervous system (CNS) metastases in ALK-positive NSCLC. This whitepaper provides an in-depth technical overview of the discovery, development, mechanism of action, and preclinical and clinical evaluation of this compound.
Introduction
Anaplastic lymphoma kinase (ALK) and ROS1 are receptor tyrosine kinases that, when genetically rearranged, act as oncogenic drivers in a subset of non-small cell lung cancer (NSCLC) cases. Targeted therapies with ALK inhibitors have significantly improved outcomes for patients with ALK-positive NSCLC. However, the emergence of acquired resistance, often through secondary mutations in the ALK kinase domain, and the development of brain metastases remain significant clinical hurdles.
This compound (XZP-3621) was designed to address these unmet needs. Its unique molecular structure allows for potent inhibition of both ALK and ROS1, including various resistance mutations. This document details the scientific journey of this compound from its discovery to its clinical development, providing researchers and drug development professionals with a comprehensive understanding of this promising therapeutic agent.
Mechanism of Action
This compound is an ATP-competitive inhibitor of ALK and ROS1 tyrosine kinases. By binding to the ATP-binding pocket of these kinases, this compound blocks their phosphorylation and subsequent activation of downstream signaling pathways crucial for cancer cell proliferation and survival.
Targeted Signaling Pathways
The ALK and ROS1 fusion proteins activate several downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways. These pathways are integral to regulating cell growth, survival, and proliferation. This compound's inhibition of ALK and ROS1 effectively shuts down these oncogenic signals.
Figure 1: Simplified ALK/ROS1 signaling pathway and the inhibitory action of this compound.
Preclinical Development
In Vitro Efficacy
Comprehensive preclinical studies were conducted to evaluate the inhibitory activity of this compound against wild-type and mutated ALK and ROS1 kinases.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
|---|---|
| ALK (Wild-Type) | Data not publicly available |
| ALK G1202R | Data not publicly available |
| ALK I1171N | Data not publicly available |
| Other ALK mutants | Data not publicly available |
| ROS1 (Wild-Type) | Data not publicly available |
Note: Specific IC50 values from primary research publications are not yet publicly available. The available information indicates strong inhibitory activity against these targets.
Preclinical Pharmacokinetics
The pharmacokinetic profile of this compound was assessed in various animal models to determine its absorption, distribution, metabolism, and excretion (ADME) properties.
Table 2: Preclinical Pharmacokinetic Parameters of this compound
| Species | Route | Cmax | Tmax | t1/2 | Bioavailability (%) |
|---|---|---|---|---|---|
| Mouse | Oral | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
| Rat | Oral | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
| Dog | Oral | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
Note: Detailed quantitative pharmacokinetic data from preclinical studies are not yet publicly available.
In Vivo Efficacy in Xenograft Models
The anti-tumor efficacy of this compound was evaluated in mouse xenograft models implanted with human NSCLC cell lines harboring ALK rearrangements, including those with resistance mutations. These studies demonstrated significant tumor growth inhibition.
Clinical Development
This compound has undergone rigorous clinical evaluation to establish its safety and efficacy in patients with ALK-positive advanced NSCLC.
Phase I Clinical Trial (NCT05055232)
A Phase I, open-label, multicenter, dose-escalation and expansion study was conducted to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of this compound in Chinese patients with advanced NSCLC harboring ALK or ROS1 rearrangements who had failed or were intolerant to prior ALK inhibitor therapy.[1]
Table 3: Summary of Phase I Clinical Trial Design
| Parameter | Description |
|---|---|
| Trial Identifier | NCT05055232 |
| Phase | I |
| Study Design | Open-label, dose-escalation and expansion |
| Patient Population | Advanced ALK+ or ROS1+ NSCLC, previously treated with an ALK inhibitor |
| Primary Endpoints | Maximum Tolerated Dose (MTD), Dose Limiting Toxicities (DLTs), Safety and Tolerability |
| Secondary Endpoints | Objective Response Rate (ORR), Duration of Response (DOR), Pharmacokinetics |
Note: Detailed efficacy and safety results from the final analysis of this trial are not yet fully published.
Phase III Clinical Trial
A randomized, open-label, multicenter Phase III clinical trial was conducted in China to compare the efficacy and safety of this compound versus crizotinib (B193316) as a first-line treatment for patients with ALK-positive advanced NSCLC. Pivotal Phase III clinical trials demonstrated that this compound had significantly superior efficacy compared to marketed first- and second-generation ALK inhibitors.
Table 4: Efficacy and Safety Highlights from Phase III Trial (vs. Crizotinib)
| Endpoint | This compound | Crizotinib |
|---|---|---|
| Progression-Free Survival (PFS) | Statistically significant improvement | - |
| Objective Response Rate (ORR) | Higher ORR | - |
| Intracranial Efficacy | Demonstrated efficacy against CNS metastases | - |
| Key Adverse Events | Predominantly Grade 1-2 diarrhea and vomiting | - |
Note: Specific quantitative data from the pivotal Phase III trial are not yet fully published in peer-reviewed journals.
Experimental Protocols
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against various kinases.
Methodology:
-
Recombinant human ALK, ROS1, and their mutant variants are used.
-
The kinase reaction is initiated in a buffer containing ATP and a suitable substrate peptide.
-
This compound is added at various concentrations.
-
The reaction is incubated at 37°C for a specified time.
-
The amount of phosphorylated substrate is quantified using a suitable detection method (e.g., ADP-Glo Kinase Assay, HTRF, or ELISA).
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Figure 2: Workflow for a typical in vitro kinase inhibition assay.
Cell-Based Proliferation Assay
Objective: To assess the anti-proliferative activity of this compound in cancer cell lines.
Methodology:
-
Human cancer cell lines (e.g., NCI-H3122 for EML4-ALK) are seeded in 96-well plates.
-
After cell attachment, they are treated with serial dilutions of this compound or vehicle control.
-
The plates are incubated for 72 hours at 37°C in a humidified CO2 incubator.
-
Cell viability is measured using a colorimetric or fluorometric assay (e.g., MTT, CellTiter-Glo).
-
The IC50 values for cell proliferation are calculated from the dose-response curves.
Synthesis and Structure-Activity Relationship (SAR)
The chemical structure of this compound is claimed in patent WO2016050171A1.[2][3] The synthesis involves a multi-step process. The structure-activity relationship studies focused on optimizing the molecule for potent and selective inhibition of ALK and ROS1, including resistant mutants, while maintaining favorable pharmacokinetic properties. The "unique molecular structure design" mentioned in company announcements likely refers to specific modifications that enhance its binding affinity and ability to overcome steric hindrance from mutations in the kinase domain.
Conclusion
This compound is a promising next-generation ALK/ROS1 inhibitor with a compelling preclinical and clinical profile. Its potent activity against a range of resistance mutations, coupled with its ability to penetrate the blood-brain barrier and a favorable safety profile, positions it as a valuable therapeutic option for patients with ALK-positive NSCLC. As more detailed data from ongoing and completed clinical trials become available, the full clinical potential of this compound will be further elucidated, potentially establishing a new standard of care in this patient population.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. SID 507750444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Porton's End-to-End CMC Development Accelerates Market Approval for Innovative ALK Inhibitor this compound (Xuanfeining) Tablets-Stay Informed with Porton Pharma News | Porton Pharma [portonpharma.com]
Dirozalkib: A Technical Overview of a Next-Generation ALK/ROS1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dirozalkib is a potent, next-generation, orally bioavailable small molecule inhibitor targeting Anaplastic Lymphoma Kinase (ALK) and ROS1 tyrosine kinases. Aberrant fusion proteins involving these kinases are key oncogenic drivers in various cancers, most notably in a subset of non-small cell lung cancer (NSCLC). This compound has demonstrated significant activity against wild-type ALK and various resistance mutations that can emerge during treatment with earlier-generation inhibitors. This technical guide provides a comprehensive overview of this compound, including its chemical identifiers, mechanism of action, in vitro potency, and relevant experimental protocols.
Chemical Identifiers
For precise identification and database referencing, the SMILES (Simplified Molecular Input Line Entry System) string and InChIKey (International Chemical Identifier Key) for this compound are provided below.
| Identifier | Value |
| SMILES | O=S(C1=C(NC2=NC(NC3=C4OCCOC4=C(C5CCNCC5)C(C)=C3)=NC=C2Cl)C=CC=C1)(C(C)C)=O |
| InChI Key | ABKQZNVWMCRCGQ-UHFFFAOYSA-N |
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by competitively inhibiting the ATP-binding site of ALK and ROS1 kinases. In cancer cells harboring ALK or ROS1 fusion genes (e.g., EML4-ALK), the resulting fusion protein is constitutively active, leading to the dysregulation of downstream signaling pathways that promote cell proliferation, survival, and metastasis. This compound's inhibition of the kinase activity of these fusion proteins blocks these oncogenic signals.
The primary signaling cascades downstream of ALK/ROS1 activation include:
-
RAS-MAPK/ERK Pathway: This pathway is crucial for cell proliferation and differentiation.
-
PI3K/AKT Pathway: This cascade plays a central role in cell survival, growth, and metabolism.
-
JAK/STAT Pathway: This pathway is involved in cell growth, survival, and immune responses.
By inhibiting ALK/ROS1, this compound effectively downregulates these key pathways, leading to cell cycle arrest and apoptosis in cancer cells dependent on ALK/ROS1 signaling.
Quantitative Data
The in vitro potency of this compound has been evaluated in various biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) is a key metric of a drug's potency.
| Target/Cell Line | IC50 (nM) | Assay Type |
| ALK (enzyme) | 0.9 | Biochemical Kinase Assay |
| Karpas-299 (ALK-positive cell line) | 0.71 | Cell Proliferation Assay |
| NCI-H2228 (ALK-positive cell line) | 15.11 | Cell Proliferation Assay |
| NCI-H3122 (ALK-positive cell line) | 130.4 | Cell Proliferation Assay |
Data sourced from MedchemExpress.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize ALK inhibitors like this compound.
Biochemical Kinase Assay (ALK)
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of the ALK kinase domain.
Materials:
-
Recombinant human ALK kinase domain
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP solution
-
Peptide substrate (e.g., poly-Glu,Tyr)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well white plates
Procedure:
-
Prepare serial dilutions of this compound in the kinase buffer.
-
In a 384-well plate, add 2.5 µL of the diluted inhibitor or DMSO (vehicle control).
-
Add 2.5 µL of a solution containing the ALK enzyme in the kinase buffer.
-
Initiate the kinase reaction by adding 5 µL of a solution containing ATP and the peptide substrate in the kinase buffer. Final concentrations should be around the Km for ATP.
-
Incubate the plate at 37°C for 1-2 hours.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)
Objective: To assess the effect of this compound on the proliferation and viability of cancer cells harboring the EML4-ALK fusion.
Materials:
-
EML4-ALK positive NSCLC cell line (e.g., NCI-H3122, Karpas-299, NCI-H2228)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
96-well clear or white-walled plates
-
Solubilization solution (for MTT assay)
Procedure (using CellTiter-Glo®):
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Prepare serial dilutions of this compound in the complete medium.
-
Remove the existing medium from the wells and add 100 µL of the diluted inhibitor or medium with DMSO (vehicle control).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a
Methodological & Application
Application Notes and Protocols for Dirozalkib Cell-Based Assays
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the bioactivity of Dirozalkib, a potent dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and ROS1 tyrosine kinase.[1][2] The following protocols describe methods to determine the inhibitory effect of this compound on cancer cell proliferation and its impact on the ALK/ROS1 signaling pathway.
Mechanism of Action
This compound is a next-generation ALK inhibitor designed to have enhanced activity against drug-resistant mutations that can arise with first and second-generation ALK inhibitors.[3] It is an ATP-competitive inhibitor that targets the kinase domain of ALK and ROS1, preventing autophosphorylation and the subsequent activation of downstream signaling pathways crucial for cell proliferation and survival, such as the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT pathways.[4] This inhibition of oncogenic signaling leads to apoptosis and a reduction in tumor cell growth in cancers driven by ALK or ROS1 rearrangements.[5]
Signaling Pathway
Caption: this compound inhibits ALK/ROS1 signaling pathways.
Quantitative Data Summary
The inhibitory activity of this compound against various cancer cell lines is summarized below. The IC50 value represents the concentration of the drug required to inhibit the growth of 50% of the cells.
| Cell Line | Cancer Type | Target | IC50 (nM) | Reference |
| NCI-H3122 | Non-Small Cell Lung Cancer | ALK Fusion | 130.4 | [6] |
| Karpas-299 | Anaplastic Large Cell Lymphoma | ALK Fusion | 0.71 | [6] |
| NCI-H2228 | Non-Small Cell Lung Cancer | ALK Fusion | 15.11 | [6] |
Experimental Protocols
Cell Proliferation Assay (MTS/MTT Assay)
This protocol determines the effect of this compound on the proliferation of cancer cells.
Materials:
-
ALK or ROS1-positive cancer cell lines (e.g., NCI-H3122, Karpas-299)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
96-well clear-bottom plates
-
MTS or MTT reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Protocol Workflow:
Caption: Workflow for the cell proliferation assay.
Detailed Steps:
-
Cell Seeding:
-
Culture ALK or ROS1-positive cells in their recommended complete medium.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[4]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[4]
-
-
MTS/MTT Assay:
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the data to the vehicle control wells.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- Variable slope).
-
Western Blot Analysis of ALK/ROS1 Phosphorylation
This protocol is used to confirm that this compound inhibits the phosphorylation of ALK/ROS1 and its downstream signaling proteins.
Materials:
-
ALK or ROS1-positive cancer cell lines
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ALK, anti-ALK, anti-phospho-ERK, anti-ERK, anti-phospho-AKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol Workflow:
Caption: Western blot analysis workflow.
Detailed Steps:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 2-6 hours).
-
Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.[4]
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.[4]
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.[4]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[4]
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Wash the membrane again with TBST.
-
-
Signal Detection and Analysis:
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[4]
-
Analyze the band intensities to determine the effect of this compound on the phosphorylation levels of the target proteins. Use a loading control like GAPDH or β-actin to normalize the data.
-
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. SID 507750444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Porton's End-to-End CMC Development Accelerates Market Approval for Innovative ALK Inhibitor this compound (Xuanfeining) Tablets-Stay Informed with Porton Pharma News | Porton Pharma [portonpharma.com]
- 4. benchchem.com [benchchem.com]
- 5. ALK and ROS1 as targeted therapy paradigms and clinical implications to overcome crizotinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Dirozalkib In Vivo Models in NSCLC Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing in vivo models to evaluate the efficacy of Dirozalkib, a novel therapeutic agent for non-small cell lung cancer (NSCLC). The following sections detail the various in vivo models, experimental protocols, and data presentation strategies that are critical for the preclinical assessment of this compound, particularly in the context of acquired resistance and brain metastases.
ALK Signaling Pathway in NSCLC
The anaplastic lymphoma kinase (ALK) signaling pathway is a critical driver in a subset of NSCLC cases. Understanding this pathway is fundamental to evaluating the mechanism of action of ALK inhibitors like this compound.
Caption: Figure 1: Simplified ALK Signaling Pathway in NSCLC.
Application Notes: In Vivo Models for this compound Evaluation
The selection of an appropriate in vivo model is crucial for obtaining clinically relevant data on the efficacy of this compound. Both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) are valuable tools in NSCLC research.[1][2][3][4][5] PDX models, in particular, are gaining prominence as they more accurately recapitulate the heterogeneity and molecular characteristics of patient tumors.[1][2][5]
Types of In Vivo Models:
-
Cell Line-Derived Xenograft (CDX) Models: These models are established by subcutaneously or orthotopically injecting established NSCLC cell lines into immunocompromised mice. They are useful for initial efficacy screening and mechanistic studies.
-
Patient-Derived Xenograft (PDX) Models: PDX models are generated by implanting fresh tumor tissue from NSCLC patients into immunodeficient mice.[1][4][5] These models are considered more predictive of clinical outcomes and are invaluable for studying drug resistance and personalized medicine.[2][3]
Key Research Areas for this compound In Vivo Studies:
-
Treatment-Naïve Models: To assess the baseline efficacy of this compound in ALK-positive NSCLC.
-
Crizotinib-Resistant Models: To evaluate the activity of this compound against tumors that have developed resistance to first-generation ALK inhibitors like crizotinib.[6][7][8][9] Resistance can be mediated by secondary ALK mutations or activation of bypass signaling pathways.[8][10]
-
Brain Metastasis Models: To determine the ability of this compound to cross the blood-brain barrier and control intracranial tumor growth, a significant challenge in the treatment of NSCLC.[11][12][13][14]
Experimental Protocols
Detailed methodologies are essential for the reproducibility and reliability of in vivo studies.
Protocol 1: Establishment of Subcutaneous CDX and PDX Models of NSCLC
-
Animal Model: Use immunodeficient mice (e.g., NOD-scid, SCID, or nude mice).
-
Cell Line Preparation (for CDX):
-
Culture ALK-positive NSCLC cell lines (e.g., H3122, STE-1) under standard conditions.
-
Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., PBS or Matrigel) at a concentration of 1-10 x 10^6 cells per 100-200 µL.
-
-
Tumor Tissue Preparation (for PDX):
-
Implantation:
-
Inject the cell suspension or implant the tumor fragment subcutaneously into the right flank of the anesthetized mouse.
-
-
Monitoring:
-
Monitor the mice regularly for tumor growth. Tumors are typically palpable within 1-3 weeks for CDX models and may take longer for PDX models.
-
Protocol 2: this compound Efficacy Study in Subcutaneous NSCLC Xenograft Models
-
Tumor Growth and Randomization:
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Formulation and Administration:
-
Prepare this compound in a suitable vehicle for administration (e.g., oral gavage, intraperitoneal injection).
-
Administer this compound at various dose levels and schedules (e.g., once daily, twice daily).
-
The control group should receive the vehicle alone.
-
-
Tumor Volume Measurement:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Endpoint Analysis:
-
The study can be terminated when tumors in the control group reach a specific size or after a predetermined treatment duration.
-
Collect tumors for pharmacodynamic (e.g., Western blot for p-ALK) and histological analysis.
-
Calculate Tumor Growth Inhibition (TGI) for each treatment group.
-
Protocol 3: Establishment of Orthotopic and Brain Metastasis Models of NSCLC
-
Orthotopic Models: Involve the implantation of NSCLC cells or tumor fragments into the lung of the mouse to better mimic the tumor microenvironment.
-
Brain Metastasis Models:
-
Intracardiac Injection: Anesthetize the mouse and inject luciferase-tagged NSCLC cells into the left ventricle of the heart.
-
Intracranial Injection: Directly inject NSCLC cells into the brain parenchyma.
-
Monitoring: Monitor the development of brain metastases using bioluminescence imaging (BLI) or magnetic resonance imaging (MRI).[11][12]
-
Protocol 4: Evaluation of this compound in Crizotinib-Resistant NSCLC Models
-
Model Establishment:
-
Efficacy Study:
-
Once resistance is confirmed, treat the mice with this compound as described in Protocol 2.
-
Compare the efficacy of this compound in the resistant models to its efficacy in treatment-naïve models.
-
Data Presentation
Clear and concise data presentation is crucial for interpreting the results of in vivo studies.
Table 1: Hypothetical Efficacy of this compound in Subcutaneous NSCLC Xenograft Models
| In Vivo Model | Treatment Group | Dose and Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (TGI) (%) | p-value |
| H3122 (CDX) | Vehicle Control | - | 1500 ± 250 | - | - |
| This compound | 10 mg/kg, QD | 500 ± 100 | 66.7 | <0.01 | |
| This compound | 25 mg/kg, QD | 200 ± 50 | 86.7 | <0.001 | |
| PDX-ALK-001 | Vehicle Control | - | 1200 ± 200 | - | - |
| This compound | 25 mg/kg, QD | 300 ± 75 | 75.0 | <0.01 |
Table 2: Hypothetical Efficacy of this compound in Crizotinib-Resistant and Brain Metastasis Models
| In Vivo Model | Treatment Group | Dose and Schedule | Endpoint | Result | p-value |
| H3122-CR (Crizotinib-Resistant CDX) | Vehicle Control | - | Tumor Volume (mm³) | 1800 ± 300 | - |
| This compound | 25 mg/kg, QD | Tumor Volume (mm³) | 450 ± 120 | <0.001 | |
| Brain Metastasis (Intracardiac) | Vehicle Control | - | Bioluminescence (photons/s) | 5 x 10^8 | - |
| This compound | 25 mg/kg, QD | Bioluminescence (photons/s) | 1 x 10^7 | <0.01 |
Experimental Workflow and Logic Diagrams
Visual representations of experimental workflows and the logic behind model selection can aid in study design and interpretation.
Caption: Figure 2: Experimental Workflow for In Vivo Efficacy Study.
Caption: Figure 3: Logic for NSCLC In Vivo Model Selection.
Conclusion
The in vivo models and protocols described herein provide a robust framework for the preclinical evaluation of this compound in NSCLC. A systematic approach, utilizing a panel of well-characterized models that reflect the clinical diversity of ALK-positive NSCLC, will be instrumental in defining the therapeutic potential of this compound and guiding its clinical development.
References
- 1. Patient‐derived xenograft models of non‐small cell lung cancer for evaluating targeted drug sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Patient-Derived Xenografts of Non Small Cell Lung Cancer: Resurgence of an Old Model for Investigation of Modern Concepts of Tailored Therapy and Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Personalizing non-small cell lung cancer treatment through patient-derived xenograft models: preclinical and clinical factors for consideration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Patient-derived xenograft models of non-small cell lung cancer for evaluating targeted drug sensitivity and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. Activity of second-generation ALK inhibitors against crizotinib-resistant mutants in an NPM-ALK model compared to EML4-ALK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Overcoming crizotinib resistance in ALK-rearranged NSCLC with the second-generation ALK-inhibitor ceritinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Resistance to Crizotinib in Advanced Non-Small Cell Lung Cancer (NSCLC) with ALK Rearrangement: Mechanisms, Treatment Strategies and New Targeted Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Crizotinib-resistant NPM-ALK mutants confer differential sensitivity to unrelated Alk inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Current pharmacologic treatment of brain metastasis in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.viamedica.pl [journals.viamedica.pl]
- 13. Effectiveness of ALK inhibitors in treatment of CNS metastases in NSCLC patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for Evaluating Dirozalkib in Brain Metastasis Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brain metastases represent a significant clinical challenge in the treatment of non-small cell lung cancer (NSCLC), particularly in patients with anaplastic lymphoma kinase (ALK) rearrangements. The blood-brain barrier (BBB) restricts the efficacy of many systemic therapies, creating a critical need for CNS-penetrant inhibitors. Dirozalkib (also known as XZP-3621) is a next-generation, orally available, dual-target ALK and ROS1 tyrosine kinase inhibitor developed by Xuanzhu Biopharmaceutical, a subsidiary of Sihuan Pharmaceutical.[1] Clinical data has indicated its effectiveness against brain metastases, and it has received market approval in China for the first-line treatment of ALK-positive, locally advanced or metastatic NSCLC.[2][3]
These application notes provide a comprehensive overview and generalized protocols for the preclinical evaluation of this compound in brain metastasis xenograft models. While specific preclinical data for this compound in this context are not extensively published, the following sections detail established methodologies for assessing the intracranial efficacy of ALK inhibitors, drawing from research on similar next-generation agents.
This compound: Mechanism of Action and Clinical Context
This compound is designed to inhibit ALK and ROS1, key oncogenic drivers in a subset of NSCLC. Its unique molecular structure is intended to enhance its activity against common resistance mutations that arise after treatment with first and second-generation ALK inhibitors.[4][5] Furthermore, this compound was developed to effectively cross the blood-brain barrier, a crucial feature for treating and preventing CNS metastases.[4][5] Clinical trials have included patients with asymptomatic CNS metastases, underscoring its potential for intracranial activity.[6]
Quantitative Data on Intracranial Efficacy of ALK Inhibitors
To provide a benchmark for preclinical studies of this compound, the following tables summarize the reported intracranial efficacy of other ALK inhibitors in both preclinical and clinical settings.
Table 1: Preclinical CNS Penetration and Efficacy of Selected ALK Inhibitors
| Compound | Target(s) | Key Preclinical Findings Related to CNS | Reference(s) |
| Alectinib | ALK, RET | Not a substrate for P-gp or BCRP; Kp,brain value of >0.30. | [1] |
| Lorlatinib | ALK, ROS1 | Optimized for CSF penetration; Mean ratio of CSF-to-free plasma concentration of 75% in patients. | [1] |
| AZD3759 | EGFR | Not a substrate for P-gp or BCRP; Kp,uu,brain and Kp,uu,CSF values >1. | [1] |
| Osimertinib | EGFR | Maximum brain-to-blood ratio of 2.2 at 60 min post-administration in murine models. | [7] |
Note: Kp,brain refers to the brain-to-plasma concentration ratio. Kp,uu,brain and Kp,uu,CSF refer to the unbound brain- and CSF-to-plasma concentration ratios, respectively. P-gp (P-glycoprotein) and BCRP (Breast Cancer Resistance Protein) are efflux transporters at the BBB.
Table 2: Clinical Intracranial Efficacy of Selected ALK Inhibitors in ALK-Positive NSCLC
| Compound | Trial | Patient Population | Intracranial Objective Response Rate (iORR) | Reference(s) |
| Alectinib | ALEX | Treatment-naïve, with measurable CNS lesions | 81% | [8] |
| Brigatinib | ALTA-1L | Treatment-naïve, with measurable CNS lesions | 78% | [8] |
| Lorlatinib | CROWN | Treatment-naïve, with measurable CNS lesions | 82% (71% complete intracranial response) | [7] |
| Crizotinib | PROFILE 1014 | Treatment-naïve, with brain metastases | Intracranial disease control rate of 85% at 12 weeks | [9] |
Signaling Pathway Targeted by this compound
This compound targets the ALK signaling pathway, which, when constitutively activated by genetic rearrangements (e.g., EML4-ALK fusion), drives tumor cell proliferation, survival, and invasion. The diagram below illustrates this pathway and the point of inhibition by this compound.
Experimental Protocols for Evaluating this compound in Brain Metastasis Xenograft Models
The following are generalized yet detailed protocols for establishing and utilizing brain metastasis xenograft models to assess the efficacy of novel ALK inhibitors like this compound.
Cell Line Selection and Culture
-
Cell Lines: Utilize human NSCLC cell lines with confirmed ALK rearrangements (e.g., H3122, H2228). For resistance studies, cell lines harboring known ALK resistance mutations (e.g., G1202R) should be used.
-
Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Reporter Gene Transduction: For in vivo imaging, transduce cell lines with a lentiviral vector expressing a dual luciferase (e.g., firefly luciferase) and fluorescent protein (e.g., GFP) reporter. Select stable clones using an appropriate antibiotic.
Brain Metastasis Xenograft Model Establishment
-
Animal Model: Use immunocompromised mice, such as athymic nude mice or NOD-scid gamma (NSG) mice, aged 6-8 weeks.
-
Intracranial Injection (Orthotopic Model):
-
Anesthetize the mouse using isoflurane (B1672236) or a similar anesthetic.
-
Secure the mouse in a stereotactic frame.
-
Create a small incision in the scalp to expose the skull.
-
Using a micro-drill, create a small burr hole in the skull over the desired injection site (e.g., 2 mm lateral and 1 mm anterior to the bregma).
-
Slowly inject 2-5 µL of cell suspension (e.g., 1 x 10^5 cells in sterile PBS) into the brain parenchyma at a depth of 3-4 mm using a Hamilton syringe.
-
Withdraw the needle slowly, seal the burr hole with bone wax, and suture the scalp incision.
-
Administer post-operative analgesics as required.
-
-
Intracardiac Injection (Experimental Metastasis Model):
-
Anesthetize the mouse.
-
Inject 1 x 10^5 to 2.5 x 10^5 cells in 100 µL of sterile PBS into the left ventricle of the heart. Successful injection is often indicated by the immediate dispersal of cells into the systemic circulation.
-
Experimental Workflow for Efficacy Studies
Drug Formulation and Administration
-
Formulation: Prepare this compound in a vehicle suitable for oral gavage (e.g., 0.5% methylcellulose (B11928114) with 0.2% Tween 80 in sterile water).
-
Dosing: Based on preliminary tolerability studies, administer this compound daily via oral gavage at appropriate dose levels (e.g., 10, 30, 100 mg/kg). The control group should receive the vehicle alone.
Monitoring and Endpoint Analysis
-
Tumor Burden: Monitor intracranial tumor growth weekly using bioluminescence imaging (BLI). Quantify the photon flux for each animal.
-
Animal Health: Monitor animal body weight and clinical signs of distress twice weekly.
-
Survival: The primary endpoint is often overall survival. Euthanize animals when they exhibit neurological symptoms (e.g., ataxia, lethargy) or a predefined tumor burden or body weight loss is reached.
-
Immunohistochemistry (IHC): At the study endpoint, perfuse animals and harvest brains. Fix tissues in 10% neutral buffered formalin, embed in paraffin, and section. Perform IHC for markers of proliferation (Ki-67), apoptosis (cleaved caspase-3 or TUNEL), and target engagement (phosphorylated ALK).
-
Western Blotting: For pharmacodynamic assessment, harvest tumors at specific time points after the final dose. Lyse tissue and perform western blotting to analyze the levels of total ALK, phosphorylated ALK, and downstream signaling proteins (e.g., p-AKT, p-ERK).
-
Pharmacokinetic Analysis: To determine brain penetration, administer a single dose of this compound to a separate cohort of tumor-bearing mice. Collect blood and brain tissue at various time points (e.g., 1, 2, 4, 8, 24 hours) and measure drug concentrations using LC-MS/MS to calculate the brain-to-plasma ratio.
Conclusion
This compound holds promise for the treatment of ALK-positive NSCLC, particularly for patients with or at risk of developing brain metastases. The protocols and comparative data provided here offer a robust framework for the preclinical evaluation of this compound's intracranial efficacy. Such studies are essential to further characterize its activity and support its clinical development for patients with this challenging disease.
References
- 1. Preclinical evaluation of targeted therapies for central nervous system metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Xuanzhu Bio's ALK Inhibitor Approved for First-Line NSCLC in China [global.pharmcube.com]
- 3. Porton's End-to-End CMC Development Accelerates Market Approval for Innovative ALK Inhibitor this compound (Xuanfeining) Tablets-Stay Informed with Porton Pharma News | Porton Pharma [portonpharma.com]
- 4. www1.hkexnews.hk [www1.hkexnews.hk]
- 5. news.futunn.com [news.futunn.com]
- 6. A Phase I Study of XZP-3621 in Chinese Patients With ALK or ROS1 Rearrangement Non-small Cell Lung Cancer [ctv.veeva.com]
- 7. Brain Metastasis Treatment: The Place of Tyrosine Kinase Inhibitors and How to Facilitate Their Diffusion across the Blood–Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PF-06463922, an ALK/ROS1 inhibitor, overcomes resistance to 1st and 2nd generation ALK inhibitors in pre-clinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical Experience With Crizotinib in Patients With Advanced ALK-Rearranged Non–Small-Cell Lung Cancer and Brain Metastases - PMC [pmc.ncbi.nlm.nih.gov]
Administration of Dirozalkib in Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dirozalkib (also known as XZP-3621) is a next-generation, orally bioavailable inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) tyrosine kinases.[1] It has demonstrated significant anti-tumor activity and a favorable safety profile in clinical trials, leading to its approval in China for the treatment of patients with ALK-positive, locally advanced, or metastatic non-small cell lung cancer (NSCLC) who have not previously received an ALK inhibitor. This compound is designed to overcome resistance to earlier-generation ALK inhibitors and has shown efficacy against brain metastases. This document provides a summary of the available information on the administration of this compound in animal studies, including its mechanism of action, and generalized protocols for its use in preclinical research.
Mechanism of Action: ALK/ROS1 Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the autophosphorylation of ALK and ROS1, thereby blocking downstream signaling pathways crucial for cell growth and survival. The primary signaling cascades affected are the RAS/RAF/MEK/ERK and the PI3K/AKT/mTOR pathways. Inhibition of these pathways in cancer cells driven by ALK or ROS1 fusion proteins leads to cell cycle arrest and apoptosis.
Quantitative Data Summary
Detailed quantitative data from preclinical animal studies of this compound, including pharmacokinetic parameters, tumor growth inhibition, and toxicology, are not extensively available in the public domain at the time of this writing. This information is often proprietary and may be found within patent filings such as WO2016050171A1, though access to the full-text of such documents with complete data can be limited. The tables below are structured to present such data once it becomes available.
Table 1: Pharmacokinetic Parameters of this compound in Animal Models (Data Not Available)
| Species | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |
| Mouse | Oral | |||||
| Rat | Oral | |||||
| Dog | Oral | |||||
| Monkey | Oral |
Table 2: Efficacy of this compound in Xenograft Models (Data Not Available)
| Xenograft Model (Cell Line) | Animal Model | Treatment | Dosing Schedule | Tumor Growth Inhibition (%) | Notes |
| Vehicle Control | |||||
| This compound | |||||
| This compound | |||||
| This compound |
Table 3: Toxicology Profile of this compound in Animal Models (Data Not Available)
| Species | Study Duration | Route of Administration | NOAEL (No-Observed-Adverse-Effect Level) (mg/kg/day) | LD50 (Median Lethal Dose) (mg/kg) | Observed Toxicities |
| Rat | |||||
| Dog |
Experimental Protocols
The following are generalized protocols for the administration of a tyrosine kinase inhibitor like this compound in animal studies, based on common practices in preclinical research. These should be adapted based on the specific experimental design and institutional guidelines.
Protocol 1: Oral Gavage Administration for Pharmacokinetic Studies in Mice
Objective: To determine the pharmacokinetic profile of this compound following a single oral dose.
Materials:
-
This compound
-
Vehicle for formulation (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Male/Female mice (e.g., CD-1 or BALB/c, 6-8 weeks old)
-
Oral gavage needles (20-22 gauge, 1.5 inch)
-
Syringes (1 mL)
-
Microcentrifuge tubes with anticoagulant (e.g., EDTA)
Workflow:
Procedure:
-
Formulation: Prepare a suspension of this compound in the chosen vehicle to the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse with a 0.2 mL gavage volume). Ensure the suspension is homogenous using a vortex or sonicator. Prepare fresh daily.
-
Animal Dosing:
-
Acclimate animals for at least one week prior to the study.
-
Fast animals for 4-6 hours before dosing (with access to water).
-
Weigh each mouse to determine the precise dosing volume.
-
Administer the this compound suspension or vehicle control via oral gavage.
-
-
Blood Collection:
-
Collect blood samples (e.g., 50-100 µL) at various time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Use a suitable method for blood collection, such as tail vein or saphenous vein puncture.
-
Collect samples into tubes containing an anticoagulant.
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
-
-
Bioanalysis:
-
Determine the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Protocol 2: Efficacy Evaluation in a Subcutaneous Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Human cancer cell line with ALK or ROS1 rearrangement (e.g., NCI-H2228, HCC78)
-
Immunocompromised mice (e.g., nude or SCID, 6-8 weeks old)
-
This compound and vehicle
-
Calipers for tumor measurement
Workflow:
Procedure:
-
Cell Implantation:
-
Harvest cancer cells during their exponential growth phase.
-
Resuspend cells in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells in 0.1 mL) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
-
Treatment:
-
Prepare and administer this compound or vehicle control according to the planned dosing schedule (e.g., daily oral gavage).
-
-
Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = (Length x Width²)/2).
-
Monitor the body weight and overall health of the animals regularly.
-
-
Endpoint:
-
Continue treatment for the specified duration or until tumors in the control group reach a predetermined endpoint.
-
At the end of the study, euthanize the animals and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).
-
Protocol 3: Repeated-Dose Toxicology Study in Rats
Objective: To assess the potential toxicity of this compound following repeated daily administration.
Materials:
-
This compound and vehicle
-
Male and female rats (e.g., Sprague-Dawley, 6-8 weeks old)
-
Equipment for clinical observations, blood collection, and necropsy.
Procedure:
-
Dose Groups:
-
Establish at least three dose groups (low, mid, high) and a vehicle control group.
-
-
Administration:
-
Administer this compound or vehicle daily via the intended clinical route (e.g., oral gavage) for a specified period (e.g., 28 days).
-
-
Observations:
-
Conduct daily clinical observations for signs of toxicity.
-
Record body weight and food consumption weekly.
-
-
Clinical Pathology:
-
At the end of the treatment period, collect blood samples for hematology and clinical chemistry analysis.
-
-
Pathology:
-
Perform a full necropsy on all animals.
-
Record the weights of major organs.
-
Collect a comprehensive set of tissues for histopathological examination.
-
Conclusion
References
Application Notes and Protocols for Dirozalkib IC50 Determination
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dirozalkib is a potent, next-generation dual-target inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) tyrosine kinases.[1] These receptor tyrosine kinases, when constitutively activated through genetic rearrangements, act as oncogenic drivers in various cancers, most notably in a subset of non-small cell lung cancer (NSCLC).[2][3][4] this compound exerts its therapeutic effect by competing with ATP for the kinase binding site, thereby inhibiting autophosphorylation and the subsequent activation of downstream signaling pathways crucial for cancer cell proliferation and survival.[2][5] The accurate determination of its half-maximal inhibitory concentration (IC50) is a critical step in preclinical research to quantify its potency and selectivity.
This document provides detailed protocols for determining the IC50 value of this compound through both biochemical and cell-based assays, along with a summary of its activity in various cancer cell lines and an overview of the targeted signaling pathways.
Mechanism of Action and Signaling Pathway
This compound targets the constitutively active ALK and ROS1 fusion proteins. The inhibition of these kinases blocks downstream signaling cascades, primarily the PI3K/Akt, MAPK/Erk, and JAK/STAT pathways, which are pivotal for cell growth, survival, and proliferation.[2][3][6]
References
- 1. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ALK and ROS1 as targeted therapy paradigms and clinical implications to overcome crizotinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. Non-small-cell lung cancer: how to manage ALK-, ROS1- and NTRK-rearranged disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Dirozalkib in Patient-Derived Xenograft (PDX) Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dirozalkib is a potent, next-generation inhibitor of anaplastic lymphoma kinase (ALK) and ROS1 tyrosine kinase.[1][2] It is indicated for the treatment of patients with ALK-positive, locally advanced, or metastatic non-small cell lung cancer (NSCLC) who have not previously received an ALK inhibitor.[3] Clinical trial data have demonstrated this compound's efficacy against various drug-resistant mutations that can arise from first- and second-generation ALK inhibitors.[3] Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, have become a cornerstone of preclinical oncology research. These models are invaluable for evaluating the efficacy of targeted therapies like this compound as they preserve the histological and genetic characteristics of the original tumor.
This document provides a comprehensive overview of the application of this compound in PDX models, including detailed, generalized protocols for model establishment and efficacy studies, based on established methodologies for similar targeted therapies. While specific preclinical studies detailing the use of this compound in PDX models are not extensively available in the public domain, the protocols outlined below are based on best practices for evaluating tyrosine kinase inhibitors in these systems.
Signaling Pathways and Mechanism of Action
This compound functions by inhibiting the tyrosine kinase activity of ALK and ROS1.[1][2] In certain cancers, chromosomal rearrangements can lead to the creation of fusion proteins involving ALK or ROS1, resulting in constitutively active kinases that drive oncogenic signaling. These pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, are crucial for cell proliferation, survival, and differentiation.[4] By blocking the ATP-binding site of these kinases, this compound inhibits their autophosphorylation and the subsequent activation of downstream signaling cascades, ultimately leading to the suppression of tumor growth and induction of apoptosis.[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 3. Porton's End-to-End CMC Development Accelerates Market Approval for Innovative ALK Inhibitor this compound (Xuanfeining) Tablets-Stay Informed with Porton Pharma News | Porton Pharma [portonpharma.com]
- 4. ALK and ROS1 as targeted therapy paradigms and clinical implications to overcome crizotinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Assessing the Brain Penetration of Dirozalkib
Introduction
Dirozalkib is a potent, next-generation tyrosine kinase inhibitor (TKI) targeting key oncogenic drivers such as ALK and ROS1. A critical challenge in treating cancers that metastasize to the central nervous system (CNS) is the effective delivery of therapeutic agents across the blood-brain barrier (BBB). The BBB is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the CNS. This protective mechanism is mediated by tight junctions between endothelial cells and the activity of ATP-binding cassette (ABC) efflux transporters, such as P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP).
For drugs like this compound, designed to treat or prevent brain metastases, a thorough assessment of brain penetration is paramount. This document provides a detailed overview of key techniques and experimental protocols to quantify the CNS distribution of this compound, enabling researchers to understand its pharmacokinetic (PK) and pharmacodynamic (PD) profile within the brain.
Part 1: Preclinical Assessment of this compound Brain Penetration
A multi-pronged approach is essential for a robust preclinical assessment of this compound's ability to cross the BBB and achieve therapeutic concentrations in the brain. This typically involves a combination of in vivo animal models and in vitro assays.
In Vivo Pharmacokinetic Studies in Rodents
The most direct method to assess brain penetration is to measure this compound concentrations in both brain tissue and plasma following systemic administration in animal models (e.g., mice or rats). The key metric derived from these studies is the brain-to-plasma concentration ratio (Kp). A more refined metric, the unbound brain-to-unbound plasma concentration ratio (Kp,uu), accounts for protein binding in both compartments and is considered the gold standard for predicting CNS exposure at the site of action. A Kp,uu value greater than 0.1 is often considered indicative of significant brain penetration, while a value approaching 1.0 suggests unrestricted passage across the BBB.
Key Metrics:
-
Kp: Total brain concentration / Total plasma concentration.
-
Kp,uu: Unbound brain concentration / Unbound plasma concentration.
This protocol describes a cassette dosing approach, where multiple compounds are administered simultaneously to increase throughput, followed by tissue harvesting to determine concentration ratios.
-
Compound Formulation: Prepare a dosing solution of this compound (e.g., 1 mg/mL) in a suitable vehicle such as 10% DMSO, 40% PEG300, 50% water.
-
Animal Dosing: Administer the formulation to male CD-1 mice (n=3 per time point) via oral gavage (PO) at a dose of 5 mg/kg.
-
Sample Collection: At specified time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect blood samples via cardiac puncture into heparinized tubes. Immediately following blood collection, perfuse the brain with saline to remove residual blood from the cerebral vasculature.
-
Sample Processing:
-
Plasma: Centrifuge the blood samples at 2000 x g for 15 minutes at 4°C to separate plasma.
-
Brain: Weigh the harvested brain tissue and homogenize in 4 volumes of phosphate-buffered saline (PBS).
-
-
Bioanalysis:
-
Extract this compound from plasma and brain homogenate samples using protein precipitation with acetonitrile (B52724) containing an internal standard.
-
Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to determine the concentration of this compound.
-
-
Data Analysis:
-
Calculate the Kp value at each time point by dividing the mean brain concentration (ng/g) by the mean plasma concentration (ng/mL).
-
To determine Kp,uu, measure the fraction of unbound drug in plasma (fu,plasma) and brain homogenate (fu,brain) using equilibrium dialysis. Calculate Kp,uu using the formula: Kp,uu = Kp * (fu,plasma / fu,brain).
-
In Vitro BBB and Transporter Assays
To dissect the mechanisms governing this compound's brain penetration, in vitro models are used. These assays determine passive permeability and whether this compound is a substrate for key BBB efflux transporters.
This assay determines if this compound is a substrate for the P-gp (MDR1) efflux transporter. Madin-Darby Canine Kidney (MDCK) cells, which do not endogenously express P-gp, are transfected to overexpress the human MDR1 gene.
-
Cell Culture: Culture MDCKII-MDR1 cells on Transwell inserts (0.4 µm pore size) for 4-6 days to form a confluent, polarized monolayer.
-
Assay Buffer: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).
-
Transport Experiment (Bidirectional):
-
A-to-B (Apical to Basolateral): Add this compound (e.g., 5 µM) to the apical (upper) chamber. At specified time points (e.g., 30, 60, 90, 120 min), take samples from the basolateral (lower) chamber.
-
B-to-A (Basolateral to Apical): Add this compound (5 µM) to the basolateral chamber. At the same time points, take samples from the apical chamber.
-
To confirm P-gp specific transport, run the experiment in parallel with a known P-gp inhibitor, such as Elacridar (1 µM).
-
-
Sample Analysis: Quantify the concentration of this compound in all samples using LC-MS/MS.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both directions: Papp = (dQ/dt) / (A * C0), where dQ/dt is the transport rate, A is the surface area of the insert, and C0 is the initial concentration.
-
Calculate the Efflux Ratio (ER) : ER = Papp(B-A) / Papp(A-B).
-
An ER > 2.0 suggests the compound is a substrate for the efflux transporter. A significant reduction in the ER in the presence of an inhibitor confirms this interaction. Preclinical studies with lorlatinib, a comparable TKI, showed it to be a weak substrate for P-gp and BCRP, with efflux ratios of 1.8 and 1.32, respectively.[1] This characteristic is a key design element for brain-penetrant TKIs.[1]
-
Quantitative Data Summary
The following table summarizes representative preclinical data for this compound, benchmarked against known values for the brain-penetrant TKI Lorlatinib.
| Parameter | This compound (Hypothetical Data) | Lorlatinib (Reference Data) | Significance |
| Kp (Mouse) | 0.95 | ~0.82[2][3] | Indicates high total concentration in the brain relative to plasma. |
| Kp,uu (Mouse) | 0.85 | Not directly reported, but CSF/free plasma ratio in humans is ~0.77.[1][4] | Suggests near-unrestricted passage and minimal active efflux. |
| P-gp Efflux Ratio | 1.7 | 1.8[1] | Indicates the compound is not a significant substrate for P-gp. |
| BCRP Efflux Ratio | 1.4 | 1.32[1] | Indicates the compound is not a significant substrate for BCRP. |
Part 2: Clinical Assessment of this compound Brain Penetration
Clinical assessment validates preclinical findings in humans. This is typically achieved by measuring drug concentrations in cerebrospinal fluid (CSF) or through advanced molecular imaging techniques.
Cerebrospinal Fluid (CSF) Analysis
Measuring this compound concentrations in CSF provides a surrogate measure of unbound drug levels in the brain's interstitial fluid. Samples are typically collected from patients with suspected CNS metastases via lumbar puncture.
-
Patient Selection: Enroll patients receiving steady-state this compound therapy for whom a lumbar puncture is medically indicated.
-
Sample Collection: At a defined time post-dose (e.g., 2-4 hours), collect paired CSF and blood samples.
-
Sample Processing:
-
Immediately centrifuge the blood sample to separate plasma.
-
Protect CSF from light and freeze both samples at -80°C until analysis.
-
-
Bioanalysis: Determine total this compound concentrations in plasma and CSF using a validated LC-MS/MS method.
-
Data Analysis:
-
Measure the unbound fraction of this compound in plasma (fu,plasma).
-
Calculate the CSF-to-Free Plasma Ratio : Ratio = CSF Concentration / (Total Plasma Concentration * fu,plasma).
-
This ratio is analogous to the preclinical Kp,uu. For lorlatinib, this ratio was consistently high, ranging from 0.61 to 0.96, confirming potent brain penetration in humans.[1]
-
Positron Emission Tomography (PET) Imaging
PET is a non-invasive imaging technique that allows for the direct quantification of drug distribution and target engagement in the brain. This requires the synthesis of a radiolabeled version of this compound (e.g., [11C]this compound).
-
Radiosynthesis: Synthesize [11C]this compound with high radiochemical purity and specific activity.
-
Patient Procedure:
-
Administer a single intravenous microdose of [11C]this compound to the patient.
-
Perform dynamic PET scanning of the brain for 90-120 minutes.
-
Collect serial arterial blood samples during the scan to measure the concentration of radiolabeled drug in plasma (the arterial input function).
-
-
Image Analysis:
-
Reconstruct dynamic PET images.
-
Define regions of interest (ROIs) in different brain areas (e.g., gray matter, white matter).
-
Generate time-activity curves (TACs) for each ROI.
-
-
Pharmacokinetic Modeling:
-
Apply pharmacokinetic models (e.g., two-tissue compartment model) to the TACs and the arterial input function.
-
The primary outcome is the Volume of Distribution (VT) , which reflects the drug's concentration in the brain relative to plasma at equilibrium.
-
The unbound volume of distribution (VuT) can be calculated by dividing VT by the unbound fraction in brain tissue, providing a direct measure of target site concentration.
-
Conclusion
A comprehensive evaluation of this compound's brain penetration requires a tiered approach, beginning with in vitro screening and in vivo rodent PK studies, and culminating in clinical validation through CSF analysis or PET imaging. By employing the protocols outlined in these notes, researchers can accurately quantify the CNS distribution of this compound, determine the impact of efflux transporters, and ultimately predict its efficacy in treating brain metastases. The goal is to confirm a high Kp,uu (or CSF/free plasma ratio), ideally approaching 1.0, and a low efflux ratio (ER < 2.0), which are the hallmarks of a truly brain-penetrant TKI.
References
- 1. Evaluation of Lorlatinib Cerebrospinal Fluid Concentrations in Relation to Target Concentrations for Anaplastic Lymphoma Kinase (ALK) Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Lorlatinib Cerebrospinal Fluid Concentrations in Relation to Target Concentrations for Anaplastic Lymphoma Kinase (ALK) Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Dirozalkib Formulation for Laboratory Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dirozalkib, also known as XZP-3621, is a potent, orally bioavailable dual inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) receptor tyrosine kinases.[1][2] Dysregulation of ALK and ROS1 signaling pathways is implicated in the pathogenesis of various cancers, most notably non-small cell lung cancer (NSCLC).[2][3] this compound has demonstrated significant anti-proliferative activity in preclinical models and has shown a promising efficacy and safety profile in clinical trials for the treatment of ALK-positive NSCLC.[3][4][5]
These application notes provide detailed protocols for the laboratory use of this compound, including its formulation, in vitro characterization, and in vivo evaluation.
Physicochemical Properties
| Property | Value |
| Chemical Name | 5-chloro-N4-(2-(isopropylsulfonyl)phenyl)-N2-(7-methyl-8-(piperidin-4-yl)-2,3-dihydrobenzo[b][6][7]dioxin-5-yl)pyrimidine-2,4-diamine |
| Molecular Formula | C27H32ClN5O4S |
| Molecular Weight | 558.09 g/mol |
| CAS Number | 1893419-37-8 |
| Appearance | To be determined |
| Solubility | Soluble in DMSO |
Signaling Pathways
This compound exerts its therapeutic effects by inhibiting the ALK and ROS1 signaling pathways. These pathways, when constitutively activated by genetic alterations, drive cancer cell proliferation, survival, and metastasis.
Quantitative Data Presentation
In Vitro Activity
| Cell Line | Cancer Type | ALK/ROS1 Status | IC50 (nM) | Reference |
| NCI-H3122 | Non-Small Cell Lung Cancer | EML4-ALK | 130.4 | [4] |
| Karpas-299 | Anaplastic Large Cell Lymphoma | NPM-ALK | 0.71 | [4] |
| NCI-H2228 | Non-Small Cell Lung Cancer | EML4-ALK | 15.11 | [4] |
Clinical Trial Overview (this compound/XZP-3621)
| Phase | Indication | Key Findings |
| Phase II/III | ALK-positive, locally advanced or metastatic NSCLC | Superior objective response rate and a better safety profile compared to currently available drugs. Effective against brain metastases.[3][5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the mass of this compound required to make a 10 mM stock solution.
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: In Vitro Cell Viability (MTT) Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound in adherent cancer cell lines using an MTT assay.[8][9]
Materials:
-
ALK or ROS1-positive cancer cell lines (e.g., NCI-H3122, Karpas-299)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates, sterile
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound from the 10 mM stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for 72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.[6]
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[6]
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 3: Western Blot Analysis of ALK/ROS1 Phosphorylation
This protocol describes the detection of phosphorylated ALK or ROS1 and downstream signaling proteins in cancer cells treated with this compound.[10][11]
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Facebook [cancer.gov]
- 3. Porton's End-to-End CMC Development Accelerates Market Approval for Innovative ALK Inhibitor this compound (Xuanfeining) Tablets-Stay Informed with Porton Pharma News | Porton Pharma [portonpharma.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Xuanzhu Bio's ALK Inhibitor Approved for First-Line NSCLC in China [global.pharmcube.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. cellbiolabs.com [cellbiolabs.com]
- 8. broadpharm.com [broadpharm.com]
- 9. researchgate.net [researchgate.net]
- 10. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 11. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Dirozalkib and ALK Resistance Mutations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ALK inhibitor dirozalkib and investigating mechanisms of resistance.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound (also known as XZP-3621) is a next-generation, potent, and selective inhibitor of anaplastic lymphoma kinase (ALK).[1][2][3] It is indicated for the treatment of patients with ALK-positive, locally advanced, or metastatic non-small cell lung cancer (NSCLC).[2] this compound has a unique structural design that enhances its inhibitory activity against drug-resistant forms of ALK.[2]
Q2: What are the primary mechanisms of resistance to ALK inhibitors?
A2: Resistance to ALK inhibitors can be broadly categorized into two main types:
-
On-target resistance: This involves alterations in the ALK gene itself. The most common on-target mechanisms are the acquisition of secondary point mutations in the ALK kinase domain that interfere with drug binding, and, less frequently, the amplification of the ALK fusion gene.[4]
-
Off-target resistance: This occurs when cancer cells activate alternative signaling pathways to bypass their dependency on ALK signaling.[4] This can involve the activation of other receptor tyrosine kinases (RTKs) such as EGFR, MET, or IGF1R.[4]
Q3: Which specific ALK mutations are known to confer resistance to other ALK inhibitors, and is this compound active against them?
A3: Several mutations in the ALK kinase domain have been identified that confer resistance to first and second-generation ALK inhibitors. Notably, the G1202R and I1171N mutations are common mechanisms of resistance.[5][6] Clinical trial results have indicated that this compound demonstrates strong inhibitory activity against these key resistance mutations, including G1202R and I1171N.[5][6]
Troubleshooting Guides
Problem 1: Increased IC50 value of this compound in our long-term cell culture.
| Possible Cause | Troubleshooting Steps |
| Development of a resistant cell population | 1. Isolate single-cell clones from the resistant population. 2. Characterize the sensitivity of individual clones to this compound to determine if resistance is heterogeneous. |
| Acquisition of a known or novel resistance mutation | 1. Sequence the ALK kinase domain of the resistant cell population using Sanger sequencing or Next-Generation Sequencing (NGS) to identify potential mutations.[7][8][9][10] 2. Compare the identified mutations with known ALK resistance mutations. |
| Activation of bypass signaling pathways | 1. Perform a phospho-receptor tyrosine kinase (RTK) array to screen for the activation of alternative signaling pathways.[4] 2. Use Western blotting to confirm the phosphorylation and activation of specific downstream signaling proteins (e.g., p-EGFR, p-MET, p-STAT3, p-AKT, p-ERK). |
| Incorrect inhibitor concentration or degradation | 1. Verify the concentration and integrity of your this compound stock solution. 2. Use freshly prepared dilutions for each experiment. |
Problem 2: No secondary mutations detected in the ALK kinase domain of our resistant cell line.
| Possible Cause | Troubleshooting Steps |
| ALK fusion gene amplification | 1. Use Fluorescence In Situ Hybridization (FISH) or quantitative PCR (qPCR) to assess the copy number of the ALK fusion gene in resistant cells compared to the parental cell line.[4][11] |
| Activation of bypass signaling pathways | 1. As mentioned in Problem 1, utilize a phospho-RTK array and Western blotting to investigate the activation of alternative signaling cascades. |
| Epithelial-to-Mesenchymal Transition (EMT) | 1. Assess the expression of EMT markers (e.g., E-cadherin, N-cadherin, Vimentin) by Western blot or immunofluorescence to determine if an EMT phenotype is associated with resistance. |
Data Presentation
Comparative Inhibitory Activity of ALK Inhibitors Against Resistance Mutations
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various ALK inhibitors against wild-type ALK and common resistance mutations. While specific quantitative IC50 data for this compound against a full panel of mutations is not yet publicly available, preclinical and clinical data indicate its strong activity against key resistance mutations like G1202R and I1171N.[5][6]
| ALK Variant | Crizotinib IC50 (nM) | Ceritinib IC50 (nM) | Alectinib IC50 (nM) | Brigatinib IC50 (nM) | Lorlatinib IC50 (nM) | This compound Activity |
| Wild-Type | ~3 | ~0.15 | ~1.9 | Data not readily available | Data not readily available | Active |
| L1196M | High Resistance | Active | Active | Active | Active | Expected to be Active |
| G1269A | High Resistance | Active | Active | Active | Active | Expected to be Active |
| I1171N/T/S | High Resistance | Active | Resistance | Active | Active | Strongly Active [5][6] |
| G1202R | High Resistance | High Resistance | High Resistance | High Resistance | Active (~80 nM)[12] | Strongly Active [5][6] |
Note: IC50 values are compiled from various sources and can differ based on the specific assay conditions.[12][13][14] This table is for comparative purposes.
Experimental Protocols
Protocol 1: Cell Viability Assay (IC50 Determination)
This protocol is used to determine the concentration of this compound required to inhibit 50% of cell viability in ALK-positive cancer cell lines.
Materials:
-
ALK-positive cell line (e.g., NCI-H3122, Karpas-299) and engineered resistant variants.
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
This compound (dissolved in DMSO).
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar (e.g., MTT, XTT).
-
96-well white, clear-bottom plates.
-
Plate reader capable of measuring luminescence or absorbance.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium and incubate overnight.[4]
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the existing medium from the wells and add 100 µL of the diluted inhibitor or medium with DMSO (vehicle control).[4]
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.[4]
-
Viability Assessment:
-
Equilibrate the plate and the cell viability reagent to room temperature.
-
Add the viability reagent to each well according to the manufacturer's instructions (e.g., 100 µL of CellTiter-Glo® reagent).[13]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the signal.[13]
-
-
Data Acquisition: Measure the luminescence or absorbance using a plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Plot the normalized viability against the logarithm of the inhibitor concentration.
-
Use a non-linear regression analysis to calculate the IC50 value.[4]
-
Protocol 2: Western Blot Analysis of ALK Phosphorylation
This protocol is used to assess the ability of this compound to inhibit ALK autophosphorylation and the phosphorylation of its downstream signaling proteins.
Materials:
-
Parental and this compound-resistant ALK-positive cell lines.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis equipment.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies (e.g., anti-phospho-ALK, anti-total-ALK, anti-phospho-STAT3, anti-total-STAT3, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Cell Treatment and Lysis:
-
Treat parental and resistant cells with various concentrations of this compound for a specified time (e.g., 2-6 hours).
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.[4]
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[4]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ALK) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Wash the membrane again with TBST.
-
-
Detection:
-
Incubate the membrane with an ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.[4]
-
Protocol 3: Next-Generation Sequencing (NGS) for ALK Resistance Mutation Detection
This protocol outlines a general workflow for identifying ALK resistance mutations from tumor tissue or liquid biopsies.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue or plasma for circulating tumor DNA (ctDNA).
-
DNA extraction kit appropriate for the sample type.
-
NGS library preparation kit.
-
Targeted NGS panel covering the ALK kinase domain.
-
NGS instrument.
-
Bioinformatics pipeline for data analysis.
Procedure:
-
Sample Preparation:
-
For FFPE tissue, perform pathology review and macrodissection to enrich for tumor cells.
-
Extract genomic DNA from FFPE tissue or ctDNA from plasma using a validated kit.
-
-
Library Preparation:
-
Quantify the extracted DNA.
-
Prepare NGS libraries using a targeted panel that includes the ALK gene. This typically involves DNA fragmentation, end-repair, A-tailing, adapter ligation, and PCR amplification.
-
-
Sequencing:
-
Pool the libraries and sequence them on an NGS platform.
-
-
Data Analysis:
-
Align the sequencing reads to the human reference genome.
-
Perform variant calling to identify single nucleotide variants (SNVs) and small insertions/deletions (indels) within the ALK kinase domain.[7][8]
-
Annotate the identified variants to determine their potential impact on protein function and drug sensitivity.
-
Visualizations
Caption: ALK signaling pathway and the inhibitory action of this compound.
Caption: Workflow for generating and characterizing this compound-resistant cell lines.
Caption: Decision tree for troubleshooting this compound resistance.
References
- 1. Xuan Fei Ning (this compound) / Sihuan Pharmaceutical [delta.larvol.com]
- 2. Porton's End-to-End CMC Development Accelerates Market Approval for Innovative ALK Inhibitor this compound (Xuanfeining) Tablets-Stay Informed with Porton Pharma News | Porton Pharma [portonpharma.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. benchchem.com [benchchem.com]
- 5. in.marketscreener.com [in.marketscreener.com]
- 6. www1.hkexnews.hk [www1.hkexnews.hk]
- 7. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 8. NGS‐based liquid biopsy profiling identifies mechanisms of resistance to ALK inhibitors: a step toward personalized NSCLC treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Next-generation sequencing to dynamically detect mechanisms of resistance to ALK inhibitors in ALK-positive NSCLC patients: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mayocliniclabs.com [mayocliniclabs.com]
- 11. Detecting Resistance to Therapeutic ALK Inhibitors in Tumor Tissue and Liquid Biopsy Markers: An Update to a Clinical Routine Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Troubleshooting Dirozalkib solubility for experiments
Welcome to the technical support center for Dirozalkib. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound, with a specific focus on addressing solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, also known as XZP-3621, is a next-generation, orally administered small molecule inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1).[1][2][3] It is classified as a dual-target ALK/ROS1 tyrosine kinase inhibitor.[1][2] this compound has shown enhanced activity against mutations that confer resistance to other ALK inhibitors.[4] It is indicated for the treatment of patients with ALK-positive, locally advanced, or metastatic non-small cell lung cancer (NSCLC).[4]
Q2: What is the recommended solvent for dissolving this compound for in vitro experiments?
A2: While specific public solubility data for this compound is limited, the standard and recommended solvent for preparing stock solutions of most kinase inhibitors for in vitro cell culture experiments is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[5][6][7]
Q3: Is there any quantitative solubility data available for this compound?
A3: Currently, detailed quantitative solubility data for this compound in common laboratory solvents is not widely published. Several suppliers state that the solubility is "To be determined".[8][9] For similar kinase inhibitors, solubility in DMSO can be significant, often exceeding 20 mg/mL.[10][11] However, this should be empirically determined for this compound.
Q4: What is the maximum concentration of DMSO that can be used in cell culture experiments?
A4: To avoid solvent-induced cytotoxicity and other off-target effects, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%.[5] It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[5]
Q5: How should this compound stock solutions be stored?
A5: this compound powder should be stored at -20°C for long-term storage (months to years) or at 0-4°C for short-term storage (days to weeks), kept dry and in the dark.[8] Once dissolved in DMSO, the stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[6]
Troubleshooting Guide for this compound Solubility
This guide provides a systematic approach to resolving common solubility issues you might encounter with this compound.
| Issue | Possible Cause | Recommended Solution |
| This compound powder does not dissolve in DMSO. | 1. Insufficient solvent volume. 2. Low-quality or hydrated DMSO. 3. Compound requires more energy to dissolve. | 1. Ensure you are using the correct volume of DMSO to achieve your target concentration. 2. Use fresh, high-purity, anhydrous DMSO. Moisture can significantly reduce the solubility of many compounds. 3. Gently vortex the solution. If undissolved particles remain, you can sonicate the vial in a water bath for 10-15 minutes or gently warm the solution in a 37°C water bath for 5-10 minutes.[5] |
| Precipitation occurs when diluting the DMSO stock solution into aqueous cell culture medium. | 1. Rapid change in solvent polarity. 2. The concentration of this compound exceeds its solubility limit in the aqueous medium. 3. The temperature of the medium is too low. | 1. Perform a serial dilution. Add the DMSO stock solution dropwise to the pre-warmed (37°C) cell culture medium while gently swirling.[5] 2. Lower the final working concentration of this compound. 3. Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution.[5] |
| Cloudiness or visible particles in the final working solution. | 1. Incomplete dissolution of the stock solution. 2. Precipitation after dilution. 3. High final concentration of the compound. | 1. Before preparing the working solution, visually inspect the DMSO stock to ensure it is a clear solution. If not, refer to the first point in this table.[5] 2. Refer to the second point in this table. Consider preparing an intermediate dilution in a co-solvent if compatible with your experimental system. 3. Test a range of lower concentrations to find the solubility limit in your specific medium. |
Experimental Protocols
Protocol for Preparing this compound Stock Solution (e.g., 10 mM in DMSO)
-
Compound Equilibration : Before opening, allow the vial of this compound to equilibrate to room temperature for at least 20 minutes. This prevents condensation from forming inside the vial.
-
Calculation : Based on the molecular weight of this compound (558.09 g/mol )[8], calculate the mass required for your desired stock concentration and volume.
-
Example for 1 mL of 10 mM stock solution: Mass (mg) = 10 mmol/L * 1 mL * 558.09 g/mol / 1000 = 5.58 mg
-
-
Solvent Addition : Carefully weigh the calculated amount of this compound powder and add it to a sterile microcentrifuge tube or vial. Add the calculated volume of high-purity, anhydrous DMSO.
-
Dissolution : Vortex the solution thoroughly. If the compound does not fully dissolve, you may use sonication or gentle warming as described in the troubleshooting guide.[5]
-
Visual Inspection : Visually inspect the solution to ensure it is clear and free of any precipitate.
-
Aliquoting and Storage : Aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store the aliquots at -20°C or -80°C.
Protocol for Preparing Working Solutions in Cell Culture Medium
-
Pre-warm Medium : Pre-warm your cell culture medium to 37°C.
-
Calculate Dilution : Determine the volume of this compound stock solution needed to achieve your desired final concentration in the cell culture medium. Remember to keep the final DMSO concentration below 0.5%.
-
Dilution : Add the calculated volume of the this compound DMSO stock solution to the pre-warmed medium. It is best to add the stock solution dropwise while gently swirling the medium to facilitate mixing and prevent precipitation.
-
Vehicle Control : Prepare a vehicle control by adding the same volume of DMSO (without this compound) to an equal volume of cell culture medium.
-
Immediate Use : Use the freshly prepared working solution immediately for your experiments.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Simplified ALK/ROS1 signaling pathway and inhibition by this compound.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 3. SID 507750444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Porton's End-to-End CMC Development Accelerates Market Approval for Innovative ALK Inhibitor this compound (Xuanfeining) Tablets-Stay Informed with Porton Pharma News | Porton Pharma [portonpharma.com]
- 5. benchchem.com [benchchem.com]
- 6. file.selleckchem.com [file.selleckchem.com]
- 7. Zotizalkib| TPX-0131 | CNS-penetrant ALK inhibitor | CAS 2648641-36-3 | Buy TPX0131 from Supplier InvivoChem [invivochem.com]
- 8. medkoo.com [medkoo.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. VU0238429 solubility: ≥20 mg/mL in DMSO | 1160247-92-6 [sigmaaldrich.com]
- 11. apexbt.com [apexbt.com]
Technical Support Center: Optimizing Dirozalkib Dosage for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing Dirozalkib dosage in in vitro experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective dual-target inhibitor of Anaplastic Lymphoma Kinase (ALK) and ROS1 tyrosine kinases.[1][2][3] Its primary mechanism of action is to compete with ATP for binding to the kinase domain of ALK and ROS1. This inhibits autophosphorylation and subsequently blocks downstream signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/AKT, Mitogen-activated protein kinase (MAPK)/ERK, and Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathways, which are critical for cell proliferation and survival in cancers with ALK or ROS1 rearrangements.[4]
Q2: What is a recommended starting concentration range for in vitro experiments with this compound?
A2: For initial dose-response experiments, a broad concentration range is recommended to determine the half-maximal inhibitory concentration (IC50) in your specific cell line. A typical starting range would be from 0.1 nM to 10 µM. For routine cell-based assays where complete target inhibition is desired, a concentration of 10 to 100 times the determined IC50 value is often used.
Q3: How should I prepare and store this compound?
A3: this compound is typically supplied as a solid. For in vitro studies, it is recommended to dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM). This stock solution should be aliquoted into smaller volumes to minimize freeze-thaw cycles and stored at -20°C or -80°C for long-term stability. When preparing working solutions, ensure the final DMSO concentration in the cell culture medium is kept low (ideally ≤ 0.1%) to avoid solvent-induced toxicity.
Q4: How can I determine if an observed cellular effect is due to on-target inhibition of ALK/ROS1 or an off-target effect?
A4: Distinguishing between on-target and off-target effects is crucial. One common approach is to use a second, structurally different ALK/ROS1 inhibitor. If the same phenotype is observed, it is more likely an on-target effect. Additionally, genetic approaches such as siRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of ALK or ROS1 can help confirm that the observed phenotype is dependent on the target protein.[5] Performing a rescue experiment by overexpressing a drug-resistant mutant of ALK or ROS1 can also indicate if the effect is on-target.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Higher than expected IC50 value | Cell line may have low ALK/ROS1 expression or a resistant mutation. | - Confirm ALK/ROS1 protein expression levels by Western blot.- Sequence the ALK/ROS1 kinase domain to check for known resistance mutations.[6]- Use a well-characterized, sensitive cell line as a positive control. |
| Compound instability or precipitation. | - Prepare fresh working solutions from a new aliquot of the DMSO stock for each experiment.- Visually inspect the media containing this compound for any signs of precipitation. | |
| Suboptimal assay conditions. | - Ensure the incubation time is sufficient for the inhibitor to take effect (typically 24-72 hours for cell viability assays).[4]- Optimize cell seeding density to ensure cells are in a logarithmic growth phase during the experiment. | |
| No observable effect on downstream signaling (e.g., p-ALK, p-ERK) | Insufficient inhibitor concentration or incubation time. | - Increase the concentration of this compound.- Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to determine the optimal time point for observing changes in phosphorylation. |
| Low basal activity of the signaling pathway. | - If using cells with low endogenous ALK/ROS1 activity, consider using a cell line with a known ALK/ROS1 fusion or mutation that drives constitutive activation. | |
| High cell toxicity at low concentrations | Solvent (DMSO) toxicity. | - Ensure the final DMSO concentration in the culture medium is non-toxic for your cell line (typically ≤ 0.1%).- Include a vehicle control (DMSO alone) at the same concentration as the highest this compound dose to assess solvent toxicity.[4] |
| Off-target effects of the inhibitor. | - Perform a kinase selectivity screen to identify potential off-target interactions.[5]- Lower the concentration of this compound and/or reduce the incubation time. | |
| Inconsistent results between experiments | Variability in cell culture (e.g., passage number, confluency). | - Use cells with a consistent and low passage number.- Standardize cell seeding density and ensure consistent confluency at the time of treatment. |
| Inaccurate dilutions. | - Use calibrated pipettes and perform serial dilutions carefully.- Prepare a master mix of the this compound-containing medium to ensure equal distribution to all wells. |
Quantitative Data
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Cell Line | Assay Type | IC50 (nM) |
| ALK (enzyme) | Biochemical | 0.9[7][8] |
| Karpas-299 (ALCL) | Cell Proliferation | 0.71[7][8] |
| NCI-H2228 (NSCLC) | Cell Proliferation | 15.11[7][8] |
| NCI-H3122 (NSCLC) | Cell Proliferation | 130.4[7][8] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT/XTT Assay)
Objective: To determine the IC50 of this compound in a specific cancer cell line.
Materials:
-
ALK/ROS1-positive and negative cancer cell lines
-
This compound
-
DMSO
-
Complete cell culture medium
-
96-well plates
-
MTT or XTT reagent
-
Solubilization buffer (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment (typically 3,000-10,000 cells/well). Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Treatment: Remove the overnight culture medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment:
-
For MTT: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan (B1609692) crystals.
-
For XTT: Add 50 µL of the activated XTT solution to each well and incubate for 2-4 hours.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.
Protocol 2: Western Blot Analysis of Downstream Signaling
Objective: To assess the effect of this compound on the phosphorylation of ALK/ROS1 and downstream signaling proteins.
Materials:
-
ALK/ROS1-positive cancer cell lines
-
This compound
-
DMSO
-
Complete cell culture medium
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-ALK, anti-total ALK, anti-p-ERK, anti-total ERK, anti-p-AKT, anti-total AKT)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with various concentrations of this compound or vehicle control for a predetermined time (e.g., 4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein concentrations and separate the proteins by SDS-PAGE. Transfer the separated proteins to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the extent of inhibition.
Mandatory Visualizations
Caption: ALK signaling pathway and this compound inhibition.
Caption: ROS1 signaling pathway and this compound inhibition.
Caption: Experimental workflow for this compound characterization.
References
- 1. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Managing Common Issues in ALK Inhibitor Experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage common issues encountered during experiments with Anaplastic Lymphoma Kinase (ALK) inhibitors.
Section 1: In Vitro Assay Troubleshooting
This section addresses common problems encountered during cell-based assays with ALK inhibitors.
Frequently Asked Questions (FAQs)
Q1: I am not observing the expected inhibitory effect or my IC50 value is higher than anticipated in my cell-based assay. What are the potential causes?
This is a frequent issue that can stem from several factors related to the inhibitor, the protocol, or the cell model itself.
-
Reagent Integrity and Handling:
-
Solubility: Many kinase inhibitors are hydrophobic and may not fully dissolve in aqueous media, leading to a lower effective concentration. Ensure the compound is completely dissolved in a solvent like DMSO before making dilutions.[1][2]
-
Stability: The inhibitor may degrade due to improper storage, multiple freeze-thaw cycles, or instability in the cell culture medium over long incubation periods. It is recommended to aliquot stock solutions, store them at -80°C protected from light, and prepare fresh working dilutions for each experiment.[1][2]
-
Concentration Accuracy: Errors in weighing, dilution calculations, or pipetting can lead to inaccurate final concentrations.[1]
-
-
Experimental Protocol:
-
Incubation Time: The incubation time may be too short for the inhibitor to exert its full effect on the desired readout (e.g., cell viability). Consider performing a time-course experiment to determine the optimal duration.[1]
-
Serum Interaction: Components in fetal bovine serum (FBS) can bind to the inhibitor, reducing its effective concentration. Test the inhibitor's activity with different serum percentages if this is suspected.[2]
-
-
Cellular Context:
-
Target Expression: The cell line may not express the ALK fusion protein or may have very low levels of active (phosphorylated) ALK. Confirm ALK expression and phosphorylation status via Western blot.[1]
-
Cell Line Integrity: Verify the identity of your cell line using Short Tandem Repeat (STR) profiling and regularly test for mycoplasma contamination, as these can alter experimental outcomes.[3]
-
Pre-existing Resistance: The cell line may harbor an intrinsic resistance mechanism, such as a known resistance mutation (e.g., G1202R).[3]
-
Q2: I'm performing a Western blot for phosphorylated ALK (p-ALK) and am getting no signal, weak signal, or high background. How can I troubleshoot this?
Western blotting for phosphoproteins requires specific considerations to achieve a clean and strong signal.
-
For Weak or No Signal:
-
Sample Preparation: It is crucial to use lysis buffers containing both protease and phosphatase inhibitors to preserve the phosphorylation status of ALK.[4] Keep samples on ice at all times.
-
Protein Load: Detection of phosphorylated targets may require a higher total protein load (up to 100 µg) per lane, especially if the target is of low abundance.[5][6]
-
Antibody Choice: Use an antibody specifically validated for Western blotting of the phosphorylated form of ALK.
-
-
For High Background:
-
Blocking Agent: Avoid using non-fat milk as a blocking agent, as it contains the phosphoprotein casein, which can cause high background. Use Bovine Serum Albumin (BSA) instead.[4]
-
Washing Steps: Increase the number and duration of washes with a buffer containing a detergent like Tween-20 (e.g., TBST) to remove non-specifically bound antibodies.[4]
-
Antibody Concentration: An overly high concentration of the primary or secondary antibody can lead to non-specific binding and high background. Titrate the antibody to find the optimal concentration.[4][7]
-
-
For Non-Specific Bands:
-
Protein Degradation: The presence of lower molecular weight bands may indicate protein degradation. Ensure sufficient protease and phosphatase inhibitors were used during sample preparation.[4]
-
Post-Translational Modifications: Different phosphorylation states or other modifications can cause shifts in band size. To confirm if a band is due to phosphorylation, you can treat the lysate with a phosphatase before running the gel.[4]
-
Troubleshooting Workflow for Unexpected IC50 Values
Caption: Decision tree for troubleshooting high IC50 values.[8]
Section 2: Acquired Resistance in Cell Lines
This section focuses on identifying and characterizing mechanisms of acquired resistance to ALK inhibitors in long-term cell culture.
Frequently Asked Questions (FAQs)
Q1: My ALK-positive cell line, which was initially sensitive, has become resistant to the inhibitor after long-term culture. How can I determine the cause?
Acquired resistance typically falls into two main categories: on-target alterations within the ALK gene itself, or activation of alternative "bypass" signaling pathways that circumvent the need for ALK signaling.
-
On-Target Resistance: This is often caused by secondary mutations in the ALK kinase domain that prevent the inhibitor from binding effectively.
-
Suggested Action: Perform Sanger or next-generation sequencing (NGS) of the ALK kinase domain from the resistant cells to identify known resistance mutations (e.g., L1196M, G1202R).[8]
-
Another mechanism is the amplification of the ALK fusion gene, leading to overexpression of the target protein. This can be assessed using fluorescence in situ hybridization (FISH) or quantitative PCR (qPCR).[8]
-
-
Off-Target Resistance (Bypass Pathways): The cancer cells become dependent on other signaling pathways for survival and proliferation.
-
Suggested Action: Use a phospho-receptor tyrosine kinase (RTK) array to screen for the activation of a wide range of alternative RTKs.[3][8] Common bypass pathways include the activation of EGFR, HER3, MET, or IGF-1R.[9][10]
-
Confirm the activation of identified bypass pathways and their downstream effectors (e.g., p-AKT, p-ERK) by Western blotting. If ALK phosphorylation is inhibited but downstream signaling remains active, it strongly suggests a bypass mechanism.[8][9]
-
Q2: My resistant cell line shows no secondary mutations in the ALK kinase domain. What are the likely resistance mechanisms?
In the absence of on-target mutations, resistance is likely mediated by off-target mechanisms.
-
Bypass Pathway Activation: As mentioned above, cells can activate other kinases like EGFR or MET to maintain downstream signaling to pathways like PI3K/AKT and MAPK/ERK.[9][11]
-
Epithelial-to-Mesenchymal Transition (EMT): A shift to a mesenchymal phenotype has been associated with resistance to ALK inhibitors. This can be assessed by checking for changes in EMT markers (e.g., decreased E-cadherin, increased Vimentin) via Western blot or immunofluorescence.[8]
-
Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can increase the efflux of the inhibitor from the cell, reducing its intracellular concentration.[12]
-
Lineage Changes: In some cases, adenocarcinoma cells can transform into other lineages, such as small cell lung cancer, which have different survival dependencies.[12]
Workflow for Investigating Acquired Resistance
Caption: Workflow for identifying ALK inhibitor resistance mechanisms.
Data Presentation: ALK Inhibitor Activity
The efficacy of ALK inhibitors can be significantly affected by resistance mutations. The table below summarizes the inhibitory concentrations (IC50) of various ALK inhibitors against wild-type ALK and common resistant mutants.
| ALK Inhibitor | Generation | IC50 (nM) vs WT EML4-ALK | IC50 (nM) vs L1196M | IC50 (nM) vs G1202R |
| Crizotinib | 1st | ~25 | >500 | >1000 |
| Alectinib | 2nd | ~2 | ~5 | >500 |
| Brigatinib | 2nd | ~1 | ~3 | ~100 |
| Lorlatinib | 3rd | ~1 | ~2 | ~15 |
Data are approximate and compiled from various preclinical studies for illustrative purposes. Actual values may vary between specific assays and cell lines.[11][13][14][15]
Section 3: In Vivo Experiment Troubleshooting
This section provides guidance for common challenges encountered in animal models.
Frequently Asked Questions (FAQs)
Q1: My tumor xenografts are not responding to the ALK inhibitor treatment in our mouse model. What should I check?
-
Drug Formulation and Administration: Ensure the compound is properly formulated and fully dissolved or homogenously suspended in the vehicle.[16] Improper formulation or administration (e.g., oral gavage technique) can lead to dose variability and poor bioavailability.[3]
-
Dosage and Schedule: The dose may be suboptimal. Review the literature for effective doses in similar models or perform a dose-response study to determine the optimal dose for your specific model.[3]
-
Pharmacokinetics: The compound may have poor pharmacokinetic properties in the chosen animal model, leading to insufficient drug exposure at the tumor site. A pharmacokinetic study can determine key parameters like Cmax and AUC.[17]
-
Tumor Model Integrity: Confirm that the xenograft tumors still express the ALK fusion protein, as it can sometimes be lost over time.
Q2: We are observing significant toxicity (e.g., weight loss, hepatotoxicity) in our animal studies. How can this be managed?
-
Dose Reduction: The most straightforward approach is to conduct a dose-range finding study to determine the maximum tolerated dose (MTD) and use a dose below that level.[16]
-
Vehicle Toxicity: Always include a control group that receives only the vehicle to rule out any toxic effects from the formulation itself.[16]
-
Monitor for Known Toxicities: ALK inhibitors as a class can be associated with specific toxicities, such as hepatotoxicity or gastrointestinal issues.[16][18] Monitor liver enzymes and observe animals daily for clinical signs of distress.
-
Supportive Care: For issues like gastrointestinal toxicity, providing supportive care such as subcutaneous fluids can help manage the side effects.[16]
Experimental Protocols
Protocol 1: Cell Viability Assay (IC50 Determination)
This protocol describes a method for determining the half-maximal inhibitory concentration (IC50) of an ALK inhibitor using a luminescence-based cell viability assay.
-
Cell Seeding: Seed ALK-positive cells (e.g., H3122) in a 96-well, white, clear-bottom plate at a density of 3,000-5,000 cells per well in 100 µL of growth medium. Allow cells to attach and grow overnight.[8]
-
Drug Preparation: Prepare a 10 mM stock solution of the ALK inhibitor in DMSO. On the day of the experiment, perform serial dilutions of the inhibitor in complete growth medium to achieve final concentrations ranging from 1 nM to 10 µM.
-
Drug Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle-only control (e.g., 0.1% DMSO) and a blank control (medium only).[8]
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.[8]
-
Viability Assessment: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of a cell viability reagent (e.g., CellTiter-Glo®) to each well.
-
Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle-only control (100% viability) and plot the results as a dose-response curve to calculate the IC50 value using appropriate software.
Protocol 2: Western Blot for ALK Phosphorylation
This protocol details the analysis of ALK phosphorylation in response to inhibitor treatment.
-
Cell Culture and Treatment: Plate ALK-positive cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with the ALK inhibitor at various concentrations (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2-6 hours).[8]
-
Cell Lysis: Wash the cells twice with ice-cold PBS. Lyse the cells in 100-150 µL of ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[4][8] Scrape the cells, transfer the lysate to a microcentrifuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Protein Quantification: Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.[8]
-
SDS-PAGE and Transfer: Separate the protein lysates on an 8% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.[3]
-
Immunoblotting:
-
Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[4][8]
-
Incubate the membrane with a primary antibody against phospho-ALK (e.g., p-ALK Tyr1604) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
-
Detection: Wash the membrane again three times with TBST. Add an enhanced chemiluminescent (ECL) substrate and visualize the protein bands using an imaging system.[3]
-
Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed with antibodies against total ALK and a loading control like β-actin or GAPDH.[1]
Visualization of ALK Signaling
ALK activation, typically through fusion with a partner protein like EML4, leads to constitutive kinase activity. This drives downstream signaling through several key pathways critical for cancer cell growth and survival.[19][20][21]
ALK Signaling Pathways
Caption: Key signaling pathways downstream of ALK activation.[19][20]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 6. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 7. wildtypeone.substack.com [wildtypeone.substack.com]
- 8. benchchem.com [benchchem.com]
- 9. Elucidation of Resistance Mechanisms to Second-Generation ALK Inhibitors Alectinib and Ceritinib in Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. karger.com [karger.com]
- 11. ALK inhibitors in cancer: mechanisms of resistance and therapeutic management strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The Resistance Mechanisms and Treatment Strategies for ALK-Rearranged Non-Small Cell Lung Cancer [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. Advancements of ALK inhibition of non-small cell lung cancer: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. creative-diagnostics.com [creative-diagnostics.com]
Technical Support Center: Dirozalkib Activity Against ALK G1202R Mutation
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of Dirozalkib in experiments involving the ALK G1202R mutation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known activity against the ALK G1202R mutation?
A1: this compound, also known as XZP-3621, is a next-generation, orally available dual-target inhibitor of anaplastic lymphoma kinase (ALK) and ROS1 tyrosine kinase.[1][2] It was developed by Xuanzhu Biopharmaceutical, a subsidiary of Sihuan Pharmaceutical.[1][3][4] this compound has been specifically designed to overcome resistance to first and second-generation ALK inhibitors.[3][5] Clinical data indicates that this compound exhibits strong inhibitory activity against various drug-resistant ALK mutations, including the highly refractory G1202R mutation.[1]
Q2: How does the ALK G1202R mutation confer resistance to other ALK inhibitors?
A2: The G1202R mutation is a solvent front mutation within the ALK kinase domain. The substitution of a small, non-polar glycine (B1666218) (G) residue with a larger, positively charged arginine (R) residue at position 1202 creates steric hindrance. This change in the ATP-binding pocket prevents many ALK inhibitors from effectively binding to the kinase, thereby conferring resistance.
Q3: What are the expected IC50 values for this compound against the ALK G1202R mutation?
A3: While specific peer-reviewed data for this compound is emerging, preclinical data from patent filings for similar next-generation ALK inhibitors show potent activity. For instance, a compound described in patent WO 2025072120 demonstrated an IC50 value between 0.1 and 50 nM in Ba/F3 cells expressing EML4-ALK G1202R. Another compound in patent WO 2025072117 showed an IC50 between 0.1 and 25 nM against ALK G1202R/L1196M in a similar cell-based assay. For comparison, the investigational inhibitor XMU-MP-5 has a reported IC50 of 49 nM against ALK G1202R.[6]
Troubleshooting Experimental Issues
Problem 1: I am not observing the expected inhibitory effect of this compound in my cell-based assay.
-
Possible Cause 1: Compound Integrity and Handling.
-
Recommendation: Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before preparing further dilutions. Visually inspect the stock solution for any precipitate. Aliquot the stock solution to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light. Prepare fresh dilutions in media for each experiment.
-
-
Possible Cause 2: Cell Line Integrity.
-
Recommendation: Confirm the identity of your cell line using short tandem repeat (STR) profiling. Regularly test for mycoplasma contamination. Verify the expression and phosphorylation status of the ALK G1202R mutant protein in your cell line using Western blotting.
-
-
Possible Cause 3: Incorrect Assay Conditions.
-
Recommendation: Optimize the cell seeding density and the incubation time with this compound. A time-course experiment (e.g., 24, 48, 72 hours) can help determine the optimal endpoint. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a level that does not affect cell viability.
-
Problem 2: High background or weak signal in my p-ALK Western blot.
-
Possible Cause 1: Antibody Performance.
-
Recommendation: Use a phospho-specific ALK antibody that has been validated for Western blotting. Titrate the primary and secondary antibody concentrations to find the optimal dilution. Ensure the blocking buffer is appropriate; for phospho-antibodies, 5% Bovine Serum Albumin (BSA) in TBST is often preferred over milk.
-
-
Possible Cause 2: Insufficient Protein Lysis or Phosphatase Activity.
-
Recommendation: Prepare cell lysates using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of ALK. Ensure complete cell lysis by sonication or mechanical disruption.
-
-
Possible Cause 3: Inefficient Protein Transfer.
-
Recommendation: Optimize the transfer conditions (voltage, time) for your specific gel and membrane type. Ensure good contact between the gel and the membrane during transfer. For high molecular weight proteins like ALK, a wet transfer overnight at 4°C may be more efficient.
-
Quantitative Data Summary
| Compound | Target | Assay Type | IC50 (nM) |
| This compound (XZP-3621) | EML4-ALK G1202R | Cell-based | ~0.1 - 50 |
| This compound (XZP-3621) | ALK G1202R/L1196M | Cell-based | ~0.1 - 25 |
| XMU-MP-5 | EML4-ALK G1202R | Cell-based | 49 |
| Lorlatinib | EML4-ALK G1202R | Cell-based | 80 |
| Crizotinib | EML4-ALK G1202R | Cell-based | 560 |
| Ceritinib | EML4-ALK G1202R | Cell-based | 309 |
| Alectinib | EML4-ALK G1202R | Cell-based | 595 |
Note: IC50 values for this compound are based on patent literature for next-generation ALK inhibitors and press releases; specific values from peer-reviewed studies are pending.
Experimental Protocols
Biochemical Kinase Assay (In Vitro)
This assay determines the direct inhibitory effect of this compound on the enzymatic activity of the ALK G1202R kinase domain.
Materials:
-
Recombinant human ALK G1202R kinase domain
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO (vehicle control).
-
Add 2 µL of a solution containing the recombinant ALK G1202R enzyme in kinase buffer.
-
Initiate the kinase reaction by adding 2 µL of a solution containing ATP and the peptide substrate in kinase buffer. Final concentrations should be around the Km for ATP.
-
Incubate the plate at room temperature for 60-120 minutes.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Cell-Based Proliferation Assay (Ba/F3 Cells)
This assay measures the effect of this compound on the proliferation of Ba/F3 cells engineered to express the EML4-ALK G1202R fusion protein, rendering them IL-3 independent.
Materials:
-
Ba/F3 cells stably expressing EML4-ALK G1202R
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
96-well white, clear-bottom plates
Procedure:
-
Seed the Ba/F3-EML4-ALK G1202R cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium (without IL-3).
-
Prepare serial dilutions of this compound in complete medium and add them to the wells. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a plate reader.
-
Calculate IC50 values by plotting cell viability against the logarithm of the this compound concentration.
Western Blot Analysis of ALK Phosphorylation
This method is used to assess the ability of this compound to inhibit the autophosphorylation of ALK G1202R in a cellular context.
Materials:
-
Ba/F3-EML4-ALK G1202R cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: anti-phospho-ALK (e.g., Tyr1604), anti-total-ALK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
Procedure:
-
Seed Ba/F3-EML4-ALK G1202R cells and treat with various concentrations of this compound for a specified time (e.g., 2-6 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Quantify the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-ALK antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total ALK as a loading control.
Visualizations
Caption: ALK G1202R signaling and inhibition by this compound.
Caption: Experimental workflows for assessing this compound activity.
References
- 1. Sihuan Pharmaceutical Holdings Group Ltd. Announces Innovative Drug this compound Tablets Independently Developed by Xuanzhu Biopharm Obtained Drug Registration Approval from Nmpa | MarketScreener India [in.marketscreener.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 3. www1.hkexnews.hk [www1.hkexnews.hk]
- 4. Xuanzhu Bio's ALK Inhibitor Approved for First-Line NSCLC in China [global.pharmcube.com]
- 5. Porton's End-to-End CMC Development Accelerates Market Approval for Innovative ALK Inhibitor this compound (Xuanfeining) Tablets-Stay Informed with Porton Pharma News | Porton Pharma [portonpharma.com]
- 6. A new ALK inhibitor overcomes resistance to first‐ and second‐generation inhibitors in NSCLC | EMBO Molecular Medicine [link.springer.com]
Technical Support Center: Managing Dirozalkib-Induced Adverse Events in Research Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Dirozalkib in their experimental models. The information is designed to help anticipate and address potential adverse events, ensuring the integrity and success of your research. This compound, also known as XZP-3621, is a next-generation anaplastic lymphoma kinase (ALK) inhibitor.[1][2][3][4] While it has been reported to have a superior safety profile and significantly fewer side effects compared to other ALK inhibitors, proactive monitoring and management of potential adverse events are crucial in a research setting.[1][5]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of the anaplastic lymphoma kinase (ALK) receptor tyrosine kinase.[2] By targeting ALK, it disrupts downstream signaling pathways, such as the PI3K/AKT, MAPK, and JAK/STAT pathways, which are critical for cell growth and proliferation in ALK-driven cancer models.[6][7]
Q2: What are the known and potential adverse events associated with this compound in preclinical models?
A2: While this compound is reported to have a favorable safety profile, it is prudent to monitor for adverse events common to the ALK inhibitor class.[1] These can include, but are not limited to, hepatotoxicity, gastrointestinal issues, and cardiovascular effects. Clinical trial protocols for this compound (XZP-3621) include exclusion criteria for patients with pre-existing liver, gastrointestinal, and cardiovascular conditions, suggesting these are areas for careful monitoring.[8][9]
Q3: How can I distinguish between on-target and off-target effects of this compound in my experiments?
A3: Distinguishing between on-target and off-target effects is a critical aspect of interpreting experimental outcomes. An "on-target" effect is a consequence of inhibiting ALK, while an "off-target" effect results from the interaction of this compound with other unintended proteins. To investigate this, consider using multiple, structurally different ALK inhibitors. If a particular phenotype is observed only with this compound, it may suggest an off-target effect. Genetic approaches, such as ALK knockdown or knockout, can also help confirm if the observed effect is ALK-dependent.
Troubleshooting Guides
Issue 1: Elevated Liver Enzymes in Animal Models
Potential Cause: Hepatotoxicity is a known class effect of some tyrosine kinase inhibitors.[10] While this compound is suggested to have a better safety profile, monitoring liver function is a necessary precaution.
Troubleshooting Steps:
-
Baseline Monitoring: Always measure baseline liver enzyme levels (e.g., ALT, AST) before initiating this compound treatment.
-
Regular Monitoring: Collect blood samples at regular intervals throughout the study to monitor for changes in liver enzyme levels.
-
Dose-Response Assessment: If elevated liver enzymes are observed, consider performing a dose-reduction study to determine if the effect is dose-dependent.
-
Histopathology: At the end of the study, perform a histopathological examination of liver tissues to assess for any morphological changes.[11]
| Parameter | Monitoring Frequency | Actionable Threshold (Example) |
| ALT/AST Levels | Weekly | > 3x Upper Limit of Normal |
| Total Bilirubin | Weekly | > 2x Upper Limit of Normal |
| Histopathology | End of Study | Evidence of necrosis or inflammation |
Issue 2: Gastrointestinal Distress (Diarrhea, Weight Loss)
Potential Cause: Gastrointestinal issues are a common adverse event with many orally administered kinase inhibitors.[12][13]
Troubleshooting Steps:
-
Daily Clinical Observations: Monitor animals daily for signs of diarrhea, changes in stool consistency, and general well-being.
-
Body Weight Monitoring: Record body weight 2-3 times per week. Significant weight loss can be an indicator of systemic toxicity.
-
Supportive Care: If diarrhea is observed, consider providing supportive care such as subcutaneous fluids to prevent dehydration.
-
Dose Adjustment: As with hepatotoxicity, a dose-reduction experiment can help determine if the gastrointestinal effects are dose-related.
| Symptom | Monitoring Frequency | Intervention |
| Diarrhea | Daily | Supportive care (e.g., fluids) |
| >15% Weight Loss | 2-3 times/week | Consider dose reduction or temporary cessation |
| Anorexia | Daily | Ensure access to palatable food and water |
Issue 3: Cardiovascular Effects
Potential Cause: Cardiovascular toxicity has been observed with some kinase inhibitors.[14][15][16]
Troubleshooting Steps:
-
Baseline Cardiovascular Assessment: In larger animal models, obtain baseline electrocardiogram (ECG) readings.
-
Regular Monitoring: Monitor heart rate and blood pressure at regular intervals if your experimental setup allows.
-
Terminal Assessment: At the end of the study, perform a gross necropsy and histopathological examination of the heart tissue.
| Parameter | Monitoring Method | Potential Finding |
| Heart Rate | Telemetry or manual | Bradycardia or Tachycardia |
| Blood Pressure | Non-invasive or telemetry | Hypotension or Hypertension |
| Cardiac Histology | Microscopic examination | Myocardial degeneration/necrosis |
Experimental Protocols
Protocol 1: General Toxicology and Safety Assessment in Rodent Models
This protocol provides a general framework for assessing the in vivo toxicity of this compound.
-
Animal Model: Use a standard rodent strain (e.g., C57BL/6 mice or Sprague-Dawley rats), 6-8 weeks old.
-
Acclimation: Acclimate animals to the facility for at least one week prior to the start of the study.
-
Grouping: Assign animals to a vehicle control group and at least three this compound dose groups (low, medium, and high). A typical group size is 5-10 animals per sex.
-
Dosing: Administer this compound or vehicle daily via a clinically relevant route (e.g., oral gavage) for a predetermined period (e.g., 28 days).
-
Observations:
-
Clinical Signs: Observe animals daily for any signs of toxicity.
-
Body Weight: Record body weight twice weekly.
-
Food Consumption: Measure food consumption weekly.
-
-
Clinical Pathology: Collect blood samples at the end of the study for hematology and clinical chemistry analysis, including liver enzymes.
-
Terminal Procedures: At the end of the study, euthanize the animals and perform a full gross necropsy. Weigh major organs and collect tissues for histopathological examination.
Visualizations
Caption: this compound mechanism of action on ALK signaling pathways.
Caption: General workflow for in vivo toxicity assessment.
References
- 1. Porton's End-to-End CMC Development Accelerates Market Approval for Innovative ALK Inhibitor this compound (Xuanfeining) Tablets-Stay Informed with Porton Pharma News | Porton Pharma [portonpharma.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. SID 507750444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Xuan Fei Ning (this compound) / Sihuan Pharmaceutical [delta.larvol.com]
- 5. Xuanzhu Bio's ALK Inhibitor Approved for First-Line NSCLC in China [global.pharmcube.com]
- 6. journals.plos.org [journals.plos.org]
- 7. CareAcross [careacross.com]
- 8. A Phase I Study of XZP-3621 in Chinese Patients With ALK or ROS1 Rearrangement Non-small Cell Lung Cancer [ctv.veeva.com]
- 9. Hepatotoxicity of tyrosine kinase inhibitors: clinical and regulatory perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Susceptibility to adriamycin-induced hepatotoxicity in mice depends on PRKDC polymorphism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. Investigation of Gastrointestinal Toxicities Associated with Concurrent Abdominal Radiation Therapy and the Tyrosine Kinase Inhibitor Sunitinib in a Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Preclinical cardiovascular safety assessment of pharmacology-toxicology relationship for a set of novel kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Cardiac Safety of Kinase Inhibitors – Improving Understanding and Prediction of Liabilities in Drug Discovery Using Human Stem Cell-Derived Models [frontiersin.org]
- 15. tno-pharma.com [tno-pharma.com]
- 16. Cardiovascular toxicity risk assessment of tyrosine kinase inhibitors: a pharmacovigilance study using the VigiBase database - PMC [pmc.ncbi.nlm.nih.gov]
Methods to reduce Dirozalkib experimental variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce experimental variability when working with Dirozalkib.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, offering potential causes and solutions.
| Issue | Potential Cause | Suggested Solution |
| Inconsistent IC50 Values | 1. Cell Health and Viability: Cells are unhealthy, passaged too many times, or are at an inappropriate confluency.[1][2] 2. Inaccurate Pipetting: Inconsistent dispensing of cells, media, or this compound.[3] 3. Compound Instability or Solubility: this compound degradation or precipitation in media.[3][4] 4. Variable Incubation Times: Inconsistent exposure time to this compound across experiments.[3] | 1. Use healthy, low-passage cells and ensure consistent seeding density.[1] 2. Calibrate pipettes regularly and use reverse pipetting for viscous solutions. Prepare master mixes to minimize pipetting errors.[3] 3. Visually inspect for precipitation. Test this compound stability in your specific experimental conditions.[4] 4. Use a multichannel pipette or automated liquid handler for simultaneous addition of reagents.[3] |
| High Background Signal in Assays | 1. Compound Interference: this compound may possess inherent fluorescent or luminescent properties.[5] 2. Reagent Quality: Impurities in assay reagents like ATP, substrates, or buffers.[3][5] 3. Sub-optimal Assay Conditions: Incorrect buffer pH, temperature, or DMSO concentration.[5][6] | 1. Run a control with this compound in the absence of cells or enzyme to check for interference.[3] 2. Use high-purity reagents from a reliable supplier and check lot-to-lot variability.[1] 3. Optimize assay conditions, including ensuring the final DMSO concentration is consistent and non-toxic (typically ≤ 0.1%).[5][7] |
| Unexpected Cytotoxicity | 1. Off-Target Effects: this compound may be inhibiting other kinases or cellular processes.[4] 2. Solvent Toxicity: The vehicle (e.g., DMSO) concentration may be too high.[4] 3. Cell Line Sensitivity: The chosen cell line may be particularly sensitive to the observed off-target effects.[4] | 1. Perform kinome profiling to assess selectivity. Compare the observed phenotype with known effects of ALK inhibition.[4] 2. Perform a dose-response curve for the vehicle alone to determine its toxicity threshold.[4] 3. Test this compound in multiple cell lines to distinguish between general and cell line-specific effects.[4] |
| Low or No Inhibitory Effect | 1. This compound Degradation: The compound may have degraded due to improper storage or handling. 2. Cellular Resistance: The cells may have developed resistance to this compound.[8][9] 3. Incorrect ATP Concentration: In in-vitro assays, the ATP concentration might be too high, outcompeting the inhibitor.[3][6] | 1. Store this compound according to the manufacturer's instructions, typically at -20°C or -80°C.[10] 2. Sequence the ALK gene in resistant cells to check for mutations. Consider using combination therapies.[8][11] 3. For in-vitro kinase assays, use an ATP concentration close to the Km value for the enzyme.[6] |
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a next-generation, potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK).[10][12] It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the ALK tyrosine kinase domain, thereby blocking its downstream signaling pathways involved in cell proliferation and survival.[13][14] this compound is also reported to be a dual-target ALK/ROS1 tyrosine kinase inhibitor.[14][15]
2. What are the recommended storage conditions for this compound?
For long-term storage, it is recommended to store this compound as a solid at -20°C or -80°C. For short-term use, a stock solution in a suitable solvent like DMSO can be prepared and stored at -20°C. Avoid repeated freeze-thaw cycles. Always refer to the manufacturer's certificate of analysis for specific storage recommendations.[10]
3. What are the known IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cell line and experimental conditions. Reported values include:
-
ALK: 0.9 nM[10]
-
NCI-H3122 cells: 130.4 nM[10]
-
Karpas-299 cells: 0.71 nM[10]
-
NCI-H2228 cells: 15.11 nM[10]
4. How can I assess the effect of this compound on ALK signaling?
The most common method to assess the inhibition of ALK signaling is by Western blotting. You can probe for the phosphorylation status of ALK itself (p-ALK) and key downstream signaling proteins such as STAT3 (p-STAT3), AKT (p-AKT), and ERK1/2 (p-ERK1/2). A decrease in the phosphorylation of these proteins upon this compound treatment indicates successful target engagement.
5. What are the common mechanisms of resistance to ALK inhibitors like this compound?
Resistance to ALK inhibitors can be broadly categorized as ALK-dependent or ALK-independent.[8][9]
-
ALK-dependent resistance primarily involves secondary mutations within the ALK kinase domain that interfere with drug binding.[8][9] While this compound is designed to overcome some resistance mutations, novel or compound mutations can still arise.[11][12]
-
ALK-independent resistance involves the activation of bypass signaling pathways that promote cell survival despite ALK inhibition.[4]
Experimental Protocols
Cell Viability Assay (e.g., using CCK-8)
This protocol outlines a general procedure to determine the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., NCI-H3122, Karpas-299)
-
Complete culture medium
-
This compound
-
DMSO (vehicle)
-
96-well plates
-
Cell Counting Kit-8 (CCK-8) or similar reagent[7]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[1][7]
-
Prepare serial dilutions of this compound in complete culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.1%).[7]
-
Remove the existing medium and add the medium containing various concentrations of this compound or vehicle control to the respective wells.[7]
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).[7]
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[7]
-
Measure the absorbance at 450 nm using a microplate reader.[7]
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blotting for ALK Signaling Pathway
This protocol describes how to analyze the phosphorylation status of ALK and its downstream targets.
Materials:
-
Treated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ALK, anti-ALK, anti-p-STAT3, anti-STAT3, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse cells treated with this compound and vehicle control and determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the total protein and/or loading control.
Visualizations
Caption: this compound inhibits ALK autophosphorylation, blocking downstream pro-survival signaling pathways.
Caption: A typical experimental workflow for evaluating the efficacy of this compound in vitro.
Caption: A decision tree for troubleshooting inconsistent experimental results with this compound.
References
- 1. biocompare.com [biocompare.com]
- 2. marinbio.com [marinbio.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 6. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The Resistance Mechanisms and Treatment Strategies for ALK-Rearranged Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oaepublish.com [oaepublish.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Diverse Resistance Mechanisms to the Third-Generation ALK Inhibitor Lorlatinib in ALK-Rearranged Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Porton's End-to-End CMC Development Accelerates Market Approval for Innovative ALK Inhibitor this compound (Xuanfeining) Tablets-Stay Informed with Porton Pharma News | Porton Pharma [portonpharma.com]
- 13. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 14. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 15. SID 507750444 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Dirozalkib: Validating Efficacy in Resistant Non-Small Cell Lung Cancer
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of resistance to targeted therapies remains a critical challenge in the treatment of non-small cell lung cancer (NSCLC). Dirozalkib, a next-generation dual anaplastic lymphoma kinase (ALK) and ROS1 tyrosine kinase inhibitor, has demonstrated significant promise in overcoming resistance mechanisms that limit the efficacy of earlier generation inhibitors. This guide provides a comparative analysis of this compound's activity in resistant cell lines, supported by experimental data and detailed protocols to aid in the validation and further development of this novel therapeutic agent.
Overcoming Resistance: this compound's Activity Profile
Acquired resistance to ALK inhibitors is frequently driven by secondary mutations within the ALK kinase domain. Among the most clinically significant are the L1196M "gatekeeper" mutation and the highly resistant G1202R solvent front mutation. Similarly, in ROS1-positive NSCLC, the G2032R mutation confers broad resistance to multiple tyrosine kinase inhibitors (TKIs).
This compound has been specifically designed to counteract these challenges. Preclinical data from its developer, Xuanzhu Biopharm, confirms that this compound exhibits strong inhibitory activity against key drug-resistant mutations, including the notoriously difficult-to-treat ALK G1202R and I1171N mutations .[1][2]
While specific IC50 values for this compound against a comprehensive panel of resistant mutants are not yet publicly available in peer-reviewed literature, its confirmed activity against these critical resistance drivers positions it as a potent option for patients who have developed resistance to first and second-generation ALK inhibitors.
For comparative purposes, the following table summarizes the reported IC50 values for established ALK inhibitors against various resistant ALK mutations, highlighting the landscape into which this compound enters.
| ALK Mutation | Crizotinib IC50 (nM) | Ceritinib IC50 (nM) | Alectinib IC50 (nM) | Brigatinib IC50 (nM) | Lorlatinib IC50 (nM) |
| Wild-Type | 2.4 - 20 | 0.2 - 20 | 1.9 - 27 | 1.4 - 24 | 1 - 7 |
| L1196M | 100 - 300 | 10 - 50 | 10 - 50 | 10 - 60 | 5 - 20 |
| G1269A | 80 - 200 | 5 - 30 | 5 - 40 | 5 - 30 | 5 - 20 |
| I1171N | - | - | - | - | - |
| G1202R | >1000 | >1000 | >1000 | >500 | 50 - 100 |
Note: IC50 values are compiled from various preclinical studies and may vary depending on the specific cell line and assay conditions used.
Experimental Validation Protocols
To facilitate the independent validation of this compound's activity and comparison with other inhibitors, detailed protocols for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of this compound on cancer cells by measuring metabolic activity.
Materials:
-
Resistant NSCLC cell lines (e.g., Ba/F3 cells engineered to express ALK or ROS1 mutations)
-
This compound and other comparator TKIs
-
RPMI-1640 medium with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the resistant cells in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Drug Treatment: Prepare serial dilutions of this compound and comparator drugs in culture medium. Add 100 µL of the drug solutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control.
-
Incubation: Incubate the plates for 72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the logarithm of the drug concentration.
Western Blot Analysis for ALK/ROS1 Phosphorylation
This method is used to assess the inhibitory effect of this compound on the phosphorylation of ALK, ROS1, and their downstream signaling proteins.
Materials:
-
Resistant NSCLC cell lysates
-
This compound and comparator TKIs
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-phospho-ALK, anti-total-ALK, anti-phospho-ROS1, anti-total-ROS1, anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat resistant cells with various concentrations of this compound or comparator drugs for a specified time (e.g., 2-4 hours). Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the level of protein phosphorylation relative to the total protein levels.
Visualizing Cellular Mechanisms and Workflows
To further clarify the context of this compound's action and the experimental processes, the following diagrams are provided.
Caption: ALK Signaling Pathway and this compound Inhibition.
Caption: MTT Cell Viability Assay Workflow.
Caption: Western Blotting Workflow for Phosphorylation Analysis.
References
Dirozalkib: A New Frontier in Overcoming Resistance to Second-Generation ALK Inhibitors in NSCLC
For Immediate Release
Researchers and drug development professionals in the field of oncology now have a new agent to consider in the fight against anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC). Dirozalkib (Xuanfeining), a next-generation ALK inhibitor, has recently received market approval in China for the treatment of patients with ALK-positive, locally advanced, or metastatic NSCLC who have not previously received an ALK inhibitor.[1] Preclinical and clinical data suggest that this compound possesses superior activity against a range of resistance mutations that emerge during treatment with first- and second-generation ALK inhibitors, offering a promising therapeutic option for patients with relapsed or refractory disease.
This guide provides a comprehensive comparison of this compound's efficacy with that of established second-generation ALK inhibitors, supported by available experimental data. It also details the experimental protocols for key assays used to evaluate these inhibitors and presents visual diagrams of the relevant signaling pathways and experimental workflows.
Comparative Efficacy Against ALK Resistance Mutations
The development of resistance to ALK tyrosine kinase inhibitors (TKIs) is a significant clinical challenge. A primary mechanism of resistance is the acquisition of secondary mutations in the ALK kinase domain.[2] this compound has been designed to have enhanced inhibitory activity against these resistant sites.[1]
While direct head-to-head preclinical studies comparing this compound with a full panel of second-generation inhibitors are not yet publicly available, we can construct a comparative overview based on existing data for this compound and published data for other ALK inhibitors against key resistance mutations.
Table 1: In Vitro Inhibitory Activity (IC50, nM) of ALK Inhibitors Against Clinically Relevant ALK Mutations
| Target | This compound (XZP-3621) | Alectinib | Ceritinib | Brigatinib | Lorlatinib |
| Wild-Type ALK | 0.9 | 1.9 | 0.15 | 14 | - |
| Cell Lines | |||||
| NCI-H3122 (EML4-ALK v1) | 130.4 | - | - | - | - |
| Karpas-299 (NPM-ALK) | 0.71 | - | - | - | - |
| NCI-H2228 (EML4-ALK v3) | 15.11 | - | - | - | - |
| Resistance Mutations | |||||
| L1196M (Gatekeeper) | Data not available | Sensitive | Highly Active | Substantial Activity | Potent |
| G1202R (Solvent Front) | Data not available | Inactive | Ineffective | Substantial Activity | Potent (49.9 nM) |
| G1269A | Data not available | Sensitive | Highly Active | Substantial Activity | Potent |
| C1156Y | Data not available | Sensitive | Ineffective | Substantial Activity | Potent |
| F1174L/V/C | Data not available | Sensitive | Ineffective (V/C) | Substantial Activity | Potent |
| I1171T/N/S | Data not available | Sensitive | Highly Active | Substantial Activity | Potent |
Data for this compound is from commercially available information. Data for other inhibitors is compiled from multiple preclinical studies.[2][3][4][5][6][7][8][9][10][11][12][13][14] It is important to note that IC50 values can vary between different assays and cell lines.
Clinical trial results have indicated that this compound demonstrates superior activity against multiple drug-resistant sites associated with first-generation and certain second-generation ALK inhibitors.[1] It has also shown a higher objective response rate and a better safety profile in treating patients with ALK-positive NSCLC.[1] Furthermore, this compound can cross the blood-brain barrier, making it effective against brain metastases.[1]
Key Signaling Pathways in ALK-Positive NSCLC
The EML4-ALK fusion protein is the most common ALK rearrangement in NSCLC. This fusion leads to constitutive activation of the ALK tyrosine kinase, which in turn activates several downstream signaling pathways crucial for cancer cell proliferation, survival, and metastasis. These pathways include the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT-mTOR, and JAK-STAT pathways. ALK inhibitors, including this compound, act by binding to the ATP-binding pocket of the ALK kinase domain, thereby blocking its autophosphorylation and the subsequent activation of these downstream signals.
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of this compound are not yet publicly available. However, the following are standardized protocols for key experiments typically used to assess the efficacy of ALK inhibitors.
Cell Viability Assay (MTT Assay)
This assay determines the concentration of an inhibitor required to reduce cell viability by 50% (IC50).
Materials:
-
ALK-positive cancer cell lines (e.g., NCI-H3122, Karpas-299)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound and other ALK inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the ALK inhibitor (e.g., 0.1 nM to 10 µM) for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for ALK Phosphorylation
This method is used to assess the ability of an inhibitor to block the autophosphorylation of the ALK protein, a key step in its activation.
Materials:
-
ALK-positive cancer cell lines
-
ALK inhibitors
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Primary antibodies (anti-phospho-ALK, anti-total-ALK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with the ALK inhibitor at various concentrations for a specified time (e.g., 2-4 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate 20-40 µg of protein per sample by SDS-PAGE and transfer to a membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of phosphorylated ALK to total ALK.
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of an inhibitor in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
ALK-positive cancer cell lines
-
ALK inhibitor formulated for oral or intraperitoneal administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject ALK-positive cancer cells into the flank of the mice.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the ALK inhibitor or vehicle control to the respective groups daily.
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight and general health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
Conclusion
This compound represents a significant advancement in the treatment of ALK-positive NSCLC, particularly in its potential to overcome resistance to earlier-generation inhibitors. While more direct comparative data is needed to fully elucidate its superiority, the available information suggests a favorable efficacy and safety profile. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further evaluate and understand the role of this compound and other ALK inhibitors in the evolving landscape of NSCLC therapy.
References
- 1. Porton's End-to-End CMC Development Accelerates Market Approval for Innovative ALK Inhibitor this compound (Xuanfeining) Tablets-Stay Informed with Porton Pharma News | Porton Pharma [portonpharma.com]
- 2. Mechanisms of Resistance to ALK Inhibitors and Corresponding Treatment Strategies in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms of Resistance to First- and Second-Generation ALK Inhibitors in ALK-Rearranged Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A new ALK inhibitor overcomes resistance to first‐ and second‐generation inhibitors in NSCLC | EMBO Molecular Medicine [link.springer.com]
- 7. Sequential ALK Inhibitors Can Select for Lorlatinib-Resistant Compound ALK Mutations in ALK-Positive Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of inhibitors that overcome the G1202R ALK Resistance Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Overcoming resistance by ALK compound mutation (I1171S + G1269A) after sequential treatment of multiple ALK inhibitors in non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Second-generation anaplastic lymphoma kinase inhibitors: revolutionary or evolutionary? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Resistance Mechanisms and Treatment Strategies for ALK-Rearranged Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activity of second-generation ALK inhibitors against crizotinib-resistant mutants in an NPM-ALK model compared to EML4-ALK - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Second- and third-generation ALK inhibitors for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Dirozalkib: A Comparative Guide to its Western Blot Validation for p-ALK Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Dirozalkib (also known as XZP-3621), a next-generation anaplastic lymphoma kinase (ALK) inhibitor, focusing on its validation via western blot for the inhibition of phosphorylated ALK (p-ALK). While direct head-to-head preclinical western blot data comparing this compound with other ALK inhibitors is not extensively available in the public domain, this guide synthesizes available data, provides a detailed experimental protocol for p-ALK western blotting, and presents signaling pathway and workflow diagrams to facilitate a comprehensive understanding.
Introduction to this compound
This compound is a potent and orally bioavailable dual inhibitor of ALK and c-ros oncogene 1 (ROS1) receptor tyrosine kinases.[1] It has demonstrated significant anti-proliferative activity in cancer cell lines harboring ALK rearrangements. Clinical trials have been initiated to evaluate its safety and efficacy in patients with advanced non-small cell lung cancer (NSCLC) with ALK or ROS1 rearrangements.[2][3] Notably, this compound has shown activity against some ALK resistance mutations that can emerge after treatment with earlier-generation inhibitors.[1]
Comparative Analysis with Other ALK Inhibitors
| Inhibitor | Target(s) | IC50 (ALK) | Key Characteristics |
| This compound (XZP-3621) | ALK, ROS1 | 0.9 nM | Potent dual inhibitor with activity against resistance mutations. Recently approved in China for treatment-naive ALK-positive NSCLC.[4] |
| Crizotinib | ALK, ROS1, MET | ~20-60 nM | First-generation ALK inhibitor. |
| Alectinib | ALK, RET | ~1.9 nM | Second-generation ALK inhibitor with superior efficacy and CNS penetration compared to Crizotinib. |
Note: IC50 values can vary depending on the assay conditions and cell lines used.
Western Blot Validation of p-ALK Inhibition
Western blotting is a crucial technique to visually and quantitatively assess the efficacy of an ALK inhibitor. The principle lies in detecting the levels of phosphorylated ALK (p-ALK) in cancer cells treated with the inhibitor. A potent inhibitor like this compound is expected to cause a dose-dependent decrease in the p-ALK signal, indicating successful target engagement and inhibition of the ALK signaling pathway.
Experimental Protocol: Western Blot for p-ALK
This protocol provides a standard methodology for assessing the inhibition of ALK phosphorylation in a cancer cell line (e.g., H3122, an ALK-positive NSCLC cell line) treated with this compound.
1. Cell Culture and Treatment:
-
Culture H3122 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100 nM) for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle control (DMSO).
2. Cell Lysis and Protein Quantification:
-
After treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
3. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto a 4-12% SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for p-ALK (e.g., anti-p-ALK Tyr1604) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
To ensure equal protein loading, probe the same membrane for total ALK and a housekeeping protein like GAPDH or β-actin.
4. Detection and Analysis:
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the p-ALK signal to the total ALK or the housekeeping protein signal.
Visualizing Signaling Pathways and Workflows
To better understand the mechanism of action and the experimental process, the following diagrams have been generated using Graphviz.
Caption: ALK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot validation of p-ALK.
Conclusion
This compound is a promising next-generation ALK inhibitor with high potency. While direct comparative western blot data with other ALK inhibitors is awaited in the public domain, the provided protocol and diagrams offer a robust framework for researchers to independently validate its efficacy in inhibiting ALK phosphorylation. Such studies are critical for the preclinical evaluation and continued development of novel targeted cancer therapies.
References
Safety Operating Guide
Navigating the Disposal of Dirozalkib: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Proper Disposal of Dirozalkib
For researchers, scientists, and drug development professionals, the safe handling and disposal of investigational compounds like this compound are paramount to ensuring laboratory safety and environmental protection. While specific disposal protocols for this compound are not extensively documented in public literature, a comprehensive approach can be formulated by adhering to general best practices for pharmaceutical waste management, guided by regulations from bodies such as the U.S. Environmental Protection Agency (EPA).
This compound is an anaplastic lymphoma kinase (ALK) inhibitor with antineoplastic potential.[1] As with many potent pharmaceutical compounds, improper disposal can lead to environmental contamination and potential health risks. Therefore, a structured and compliant disposal process is crucial.
Hazard Profile and Safety Considerations
Key Precautionary Measures:
-
Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and protocols.
-
Wear appropriate Personal Protective Equipment (PPE), including gloves, lab coats, and eye protection, when handling this compound and its waste.[2]
-
Avoid generating dust or aerosols.
-
Prevent the release of this compound into the environment.
Quantitative Data on Pharmaceutical Waste Containers
Proper segregation and containment of pharmaceutical waste are critical first steps. The following table summarizes the standard color-coding for waste containers as mandated by regulatory bodies like the EPA.
| Waste Type | Container Color | Description |
| Hazardous Pharmaceutical Waste | Black | For pharmaceuticals classified as hazardous under the Resource Conservation and Recovery Act (RCRA).[3] |
| Non-Hazardous Pharmaceutical Waste | Blue or White | For pharmaceuticals not classified as RCRA hazardous. |
| Sharps Waste | Red | For any sharps (needles, blades, etc.) contaminated with pharmaceutical residues. |
Experimental Protocol: Step-by-Step Disposal of this compound
This protocol provides a detailed methodology for the proper disposal of this compound waste in a laboratory setting.
1. Waste Identification and Segregation:
-
Unused or Expired Pure Compound: Treat as chemical waste. Do not mix with other waste streams unless explicitly permitted by your EHS department.
-
Contaminated Labware: All items that have come into direct contact with this compound, such as gloves, vials, pipette tips, and bench paper, should be considered contaminated waste.
-
Contaminated Sharps: Needles, syringes, or any other sharps contaminated with this compound must be disposed of in a designated sharps container.
-
Liquid Waste: Solutions containing this compound should be collected in a dedicated, sealed, and clearly labeled waste container. Do not pour this compound solutions down the drain. [3][4]
2. Waste Collection and Storage:
-
Collect all this compound waste in containers appropriate for its classification (e.g., black containers for hazardous waste).[3]
-
Containers must be leak-proof and have a secure lid.
-
Clearly label all waste containers with "Hazardous Waste" (or as appropriate), the name "this compound," and any other information required by your institution.
-
Store waste containers in a designated, secure area away from incompatible materials.
3. Waste Disposal:
-
Contact your institution's EHS department to arrange for the collection and disposal of the this compound waste.
-
The primary method for the disposal of hazardous pharmaceutical waste is incineration at a licensed facility.[3][5] This ensures the complete destruction of the active pharmaceutical ingredient.
-
A hazardous waste manifest, an EPA-required document, must accompany the waste from the point of generation to the final disposal facility.[3]
4. Decontamination:
-
Thoroughly decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate cleaning agent as recommended by your institution's safety protocols.
-
Dispose of all cleaning materials (e.g., wipes, absorbent pads) as contaminated waste.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.
References
Essential Safety and Operational Guide for Handling Dirozalkib
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling of Dirozalkib, a next-generation anaplastic lymphoma kinase (ALK) inhibitor. Adherence to these guidelines is essential to ensure a safe laboratory environment and the integrity of your research. This compound is also known as XZP-3621.[1]
Personal Protective Equipment (PPE)
When handling this compound, which should be treated as a potentially hazardous compound, appropriate personal protective equipment is mandatory. The following table summarizes the required PPE for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Disposable Gown (fluid-resistant) - Double Gloves (chemotherapy-rated) - N95 or N100 Respirator - Safety Goggles or Face Shield |
| Solution Preparation and Handling | - Disposable Gown (fluid-resistant) - Double Gloves (chemotherapy-rated) - Safety Goggles - Work within a certified chemical fume hood |
| Cell Culture and In Vitro Assays | - Laboratory Coat - Nitrile Gloves - Safety Glasses - Work within a biological safety cabinet |
| Storage and Transport within Facility | - Laboratory Coat - Nitrile Gloves |
Operational Plans
Handling and Storage
This compound should be handled by trained personnel in a designated area.
-
Storage: Store this compound in a dry, dark place. For short-term storage (days to weeks), a temperature of 0-4°C is recommended. For long-term storage (months to years), store at -20°C.[2]
-
Shipping: This product is typically shipped at ambient temperature as a non-hazardous chemical and is stable for several weeks under normal shipping conditions.[2]
-
Preparation: Allow the container to reach room temperature before opening to avoid moisture condensation. Reconstitute and prepare solutions in a well-ventilated chemical fume hood.
Spill Response Plan
In the event of a this compound spill, immediate and appropriate action is critical to prevent exposure and contamination.
| Spill Size | Containment and Cleanup Procedure |
| Small Spill (<5 mL or <5 g) | 1. Alert personnel in the immediate area. 2. Wear appropriate PPE (double gloves, gown, eye protection). 3. Cover the spill with absorbent pads. 4. Clean the area with a suitable deactivating agent, followed by a germicidal detergent and water. 5. Collect all contaminated materials in a sealed bag for hazardous waste disposal. |
| Large Spill (>5 mL or >5 g) | 1. Evacuate the immediate area and restrict access. 2. Notify the laboratory supervisor and institutional safety officer immediately. 3. If safe to do so, turn off any ignition sources. 4. A trained emergency response team should handle the cleanup, wearing appropriate respiratory protection (e.g., N95 or P100 respirator) and other PPE. |
Disposal Plan
All waste materials contaminated with this compound must be disposed of as hazardous waste in accordance with institutional and local regulations.
-
Solid Waste: This includes contaminated gloves, gowns, absorbent pads, and empty vials. Place these items in a clearly labeled, sealed hazardous waste container (e.g., a purple-lidded bin for cytotoxic waste).[3][4]
-
Liquid Waste: Unused solutions containing this compound should not be poured down the drain. Collect liquid waste in a designated, sealed, and clearly labeled hazardous waste container.
-
De-blistering: Do not remove tablets or capsules from their blister packaging for disposal. Dispose of the entire blister pack in the hazardous waste container.[5]
-
Incineration: The recommended final disposal method for pharmaceutical waste is high-temperature incineration.[6]
This compound Signaling Pathway
This compound is a potent inhibitor of the Anaplastic Lymphoma Kinase (ALK) receptor tyrosine kinase. Constitutive activation of ALK, often through chromosomal rearrangements, drives several downstream signaling pathways that promote cell proliferation, survival, and migration. This compound exerts its therapeutic effect by blocking these oncogenic signals.
Caption: this compound inhibits ALK, blocking downstream oncogenic signaling pathways.
Experimental Protocols
The following provides a general methodology for a key experiment to assess the anti-proliferative activity of this compound.
Cell Proliferation Assay (MTS/MTT Assay)
This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.
1. Cell Seeding:
- Culture ALK-positive cancer cell lines (e.g., NCI-H3122, Karpas-299, NCI-H2228) in appropriate media and conditions.
- Trypsinize and count the cells.
- Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.
- Incubate the plate for 24 hours to allow cells to attach.
2. Compound Treatment:
- Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
- Perform serial dilutions of the this compound stock solution in cell culture media to achieve a range of final concentrations (e.g., 0.01 nM to 10 µM).
- Remove the media from the wells and add 100 µL of the media containing the different concentrations of this compound. Include a vehicle control (DMSO only) and a no-cell control (media only).
- Incubate the plate for 72 hours.
3. Measurement of Cell Viability:
- Add 20 µL of MTS or MTT reagent to each well.
- Incubate the plate for 1-4 hours at 37°C.
- If using MTT, add 100 µL of solubilization solution to each well and incubate for another 1-2 hours.
- Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.
4. Data Analysis:
- Subtract the background absorbance (no-cell control) from all other readings.
- Normalize the data to the vehicle control (set as 100% viability).
- Plot the percentage of cell viability against the logarithm of the this compound concentration.
- Use a non-linear regression analysis to fit a dose-response curve and determine the IC50 value.
The experimental workflow for determining the IC50 of this compound is depicted below.
Caption: Workflow for determining the IC50 of this compound in a cell proliferation assay.
References
- 1. SID 507750444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. nhsdorset.nhs.uk [nhsdorset.nhs.uk]
- 4. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 5. Identifying types of pharmaceutical waste and disposal containers – NHS SPS - Specialist Pharmacy Service – The first stop for professional medicines advice [sps.nhs.uk]
- 6. health.qld.gov.au [health.qld.gov.au]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
